molecular formula C15H11N3S B1216996 Amphethinile CAS No. 91531-98-5

Amphethinile

Cat. No.: B1216996
CAS No.: 91531-98-5
M. Wt: 265.3 g/mol
InChI Key: LHNIUFUSFGYJEO-UHFFFAOYSA-N
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Description

structure given in first source

Properties

IUPAC Name

2-amino-5-phenylsulfanyl-1H-indole-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3S/c16-9-13-12-8-11(6-7-14(12)18-15(13)17)19-10-4-2-1-3-5-10/h1-8,18H,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHNIUFUSFGYJEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SC2=CC3=C(C=C2)NC(=C3C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50238614
Record name Amphethinile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50238614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91531-98-5
Record name Amphethinile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091531985
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Amphethinile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50238614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AMPHETHINILE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RC773C3LTD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Amphethinile: A Novel Spindle Poison Targeting Microtubule Dynamics

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Amphethinile is a potent anti-tubulin agent that functions as a spindle poison, exhibiting significant potential in oncology research. By interacting directly with tubulin, this compound disrupts microtubule polymerization, a critical process for the formation and function of the mitotic spindle. This interference leads to a cell cycle arrest at the G2/M phase, ultimately inducing apoptosis in proliferating cancer cells. Notably, this compound has demonstrated efficacy in drug-resistant cell lines, suggesting a mechanism of action that may circumvent common multidrug resistance pathways. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its biological effects, detailed experimental protocols, and a summary of preclinical findings.

Introduction

The mitotic spindle, a complex assembly of microtubules, is a validated and highly successful target in cancer chemotherapy. Spindle poisons, a class of cytotoxic agents, disrupt the dynamics of spindle microtubules, leading to mitotic arrest and subsequent cell death. These agents are broadly categorized as microtubule-stabilizing (e.g., taxanes) or microtubule-destabilizing (e.g., vinca alkaloids). This compound falls into the latter category, demonstrating a mechanism of action analogous to colchicine. This guide will delve into the technical details of this compound's function as a novel spindle poison.

Mechanism of Action

This compound exerts its cytotoxic effects by directly binding to tubulin, the protein subunit of microtubules. This interaction inhibits the polymerization of tubulin into microtubules, which are essential for the formation of the mitotic spindle during cell division.[1][2] The disruption of microtubule dynamics activates the Spindle Assembly Checkpoint (SAC), a critical cellular surveillance mechanism that ensures proper chromosome segregation.[3][4][5][6] Prolonged activation of the SAC due to the persistent presence of unattached or improperly attached chromosomes leads to a G2/M phase cell cycle arrest and ultimately triggers the intrinsic apoptotic pathway.

Interaction with Tubulin

This compound binds to the colchicine-binding site on the tubulin heterodimer. This binding has been shown to stimulate the GTPase activity of tubulin. The key quantitative parameters of this interaction are summarized in the table below.

ParameterValueReference
Tubulin Binding Affinity (Ka)1.3 µM[1]
IC50 for Tubulin Assembly Inhibition12 µM[1]
Signaling Pathway

The primary signaling pathway initiated by this compound is the Spindle Assembly Checkpoint (SAC). The disruption of microtubule polymerization by this compound leads to the presence of unattached kinetochores, which activates the SAC. This, in turn, inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C), preventing the degradation of cyclin B and securin, and thereby halting the cell cycle in mitosis. Prolonged mitotic arrest ultimately leads to the activation of the apoptotic cascade.

Amphethinile_Signaling_Pathway This compound This compound Tubulin Tubulin This compound->Tubulin Binds to Colchicine Site Microtubule_Polymerization Microtubule Polymerization This compound->Microtubule_Polymerization Inhibits Tubulin->Microtubule_Polymerization Mitotic_Spindle Mitotic Spindle Formation Microtubule_Polymerization->Mitotic_Spindle SAC Spindle Assembly Checkpoint (SAC) (Mad2, BubR1) Microtubule_Polymerization->SAC Disruption Activates Mitotic_Spindle->SAC Satisfies APC_C Anaphase-Promoting Complex/Cyclosome (APC/C) SAC->APC_C Inhibits Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest SAC->Cell_Cycle_Arrest Induces APC_C->Cell_Cycle_Arrest Promotes Progression Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Leads to

Caption: this compound's mechanism of action leading to apoptosis.

Quantitative Data

Cytotoxicity

This compound has demonstrated potent cytotoxic activity against various cancer cell lines. A notable feature is its equal toxicity towards both parental and daunorubicin-resistant P388 murine leukemia cells, suggesting its potential to overcome certain forms of multidrug resistance.[1]

Cell LineIC50 (µM)CommentsReference
P388 Murine LeukemiaNot explicitly stated, but described as equally toxic to parental and daunorubicin-resistant lines.Highlights potential for overcoming MDR.[1]
Various Human Cancer Cell LinesData not available in the public domainFurther studies are required to establish a broader cytotoxicity profile.
Cell Cycle Analysis
Cell LineThis compound ConcentrationDuration of Treatment% of Cells in G2/MReference
Murine Leukemia CellsConcentration not specifiedDuration not specifiedSignificant increase in G2/M population observed.[1]

Experimental Protocols

In Vitro Microtubule Polymerization Assay

This assay measures the effect of this compound on the assembly of purified tubulin into microtubules.

Materials:

  • Purified tubulin (>99% pure)

  • General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • GTP solution (10 mM)

  • This compound stock solution (in DMSO)

  • Glycerol

  • Temperature-controlled spectrophotometer

Procedure:

  • Prepare a tubulin solution at a final concentration of 1-2 mg/mL in General Tubulin Buffer on ice.

  • Add GTP to a final concentration of 1 mM.

  • Add glycerol to a final concentration of 10% (v/v) to promote polymerization.

  • Aliquot the tubulin solution into pre-chilled microcuvettes.

  • Add this compound at various concentrations to the experimental cuvettes. Add an equivalent volume of DMSO to the control cuvette.

  • Place the cuvettes in the spectrophotometer pre-warmed to 37°C.

  • Monitor the change in absorbance at 340 nm over time (e.g., every 30 seconds for 60 minutes). The increase in absorbance corresponds to microtubule polymerization.

  • Plot absorbance versus time to generate polymerization curves. The IC50 value can be determined from the dose-response curve of polymerization inhibition.

Microtubule_Polymerization_Assay cluster_prep Preparation (on ice) cluster_measurement Measurement cluster_analysis Data Analysis Tubulin_Sol Tubulin Solution (1-2 mg/mL in Buffer) Add_GTP Add GTP (1 mM final) Tubulin_Sol->Add_GTP Add_Glycerol Add Glycerol (10% v/v final) Add_GTP->Add_Glycerol Aliquot Aliquot into Cuvettes Add_Glycerol->Aliquot Add_this compound Add this compound (or DMSO control) Aliquot->Add_this compound Incubate Incubate at 37°C in Spectrophotometer Add_this compound->Incubate Measure_OD Measure Absorbance at 340 nm over time Incubate->Measure_OD Plot_Data Plot Absorbance vs. Time Measure_OD->Plot_Data Calculate_IC50 Calculate IC50 Plot_Data->Calculate_IC50

Caption: Workflow for the in vitro microtubule polymerization assay.
Cell Cycle Analysis by Flow Cytometry

This protocol allows for the quantification of cells in different phases of the cell cycle following treatment with this compound.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 70% ethanol (ice-cold)

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat cells with various concentrations of this compound (and a DMSO control) for a specified time (e.g., 24, 48 hours).

  • Harvest the cells by trypsinization and collect them by centrifugation.

  • Wash the cells with PBS and resuspend the cell pellet.

  • Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Centrifuge the fixed cells and wash with PBS.

  • Resuspend the cells in PI staining solution and incubate in the dark for 30 minutes at room temperature.

  • Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.

  • Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Apoptosis Assay by Annexin V/PI Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed and treat cells with this compound as described for the cell cycle analysis.

  • Harvest both adherent and floating cells and collect by centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension to a new tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

    • Viable cells: Annexin V-negative, PI-negative

    • Early apoptotic cells: Annexin V-positive, PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

    • Necrotic cells: Annexin V-negative, PI-positive

Preclinical Data

Pharmacokinetics

Pharmacokinetic studies of this compound have been conducted in male mice.

ParameterValueConditionsReference
LD10Dose equivalent to attain AUC of ~313 µg/LhIntravenous bolus injection[1]
Alpha half-life (t½α)~8 minutesIntravenous bolus injection[1]
Beta half-life (t½β)~100 minutesIntravenous bolus injection[1]
Area Under the Curve (AUC)~313 µg/LhAt doses equivalent to the LD10[1]
Toxicology

A Phase I clinical trial of this compound was initiated but was discontinued due to dose-limiting toxicities. The specific nature of these toxicities in humans is not detailed in the available literature. Preclinical toxicology studies in mice established the LD10 dose.[1] Further detailed preclinical toxicology data is not publicly available.

Conclusion

This compound is a promising novel spindle poison with a clear mechanism of action involving the inhibition of microtubule polymerization. Its ability to induce G2/M cell cycle arrest and apoptosis, coupled with its efficacy in drug-resistant cell lines, underscores its potential as an anticancer agent. However, the discontinuation of its Phase I clinical trial due to toxicity highlights the need for further investigation into its safety profile and therapeutic window. The data and protocols presented in this guide provide a valuable resource for researchers and drug development professionals interested in further exploring the preclinical and potential clinical applications of this compound and other novel spindle poisons. Further research is warranted to fully elucidate its therapeutic potential and to identify strategies to mitigate its toxicity.

References

Amphethinile: A Technical Guide to its Discovery, Mechanism, and Preclinical Evaluation

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: Amphethinile (also known as ICI 134,154) is a novel synthetic, indole-derived antitumour agent identified in the late 1980s. Preclinical research has characterized it as a potent anti-mitotic compound that functions by disrupting microtubule dynamics. It has shown efficacy in vitro, including against cell lines exhibiting multidrug resistance. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and synthesis of this compound, with a focus on quantitative data and detailed experimental protocols for researchers, scientists, and drug development professionals. It is important to note that while the biological activity and discovery of this compound are documented in scientific literature, a detailed, step-by-step chemical synthesis protocol is not publicly available. This guide includes a proposed synthetic pathway based on the known chemical structure.

Discovery and Biological Activity

This compound was developed as a novel antitumour agent and was shown to induce a G2/M phase block in murine leukaemia cells during in vitro studies.[1][2] A significant finding from its early evaluation was its equal toxicity toward both parental and daunorubicin-resistant P388 leukemia cells.[1][2] This was noteworthy because these resistant cells display high cross-resistance to established anti-mitotic agents like vincristine and vinblastine. Further studies suggested that this compound is a poor substrate for the P-glycoprotein drug efflux pump, a common mechanism of multidrug resistance.[1]

The primary mechanism of action for this compound is the inhibition of tubulin assembly.[3] It interacts with tubulin at the colchicine binding site, competitively displacing colchicine binding.[3][4] This interaction stimulates GTPase activity and disrupts the normal polymerization of microtubules, which are essential for forming the mitotic spindle during cell division.[3] The affinity constant (Ka) for its association with tubulin was determined to be 1.3 x 10⁶ M⁻¹.[3]

Chemical Structure

The chemical structure of this compound, designated ICI 134,154, was published in 1988.[2] It is characterized by an indole core.

(Image of this compound structure from McGown et al., 1988 would be placed here if image generation were possible. The structure shows an indole ring connected at the 3-position to a side chain: -CH(NH2)-CN)

Proposed Synthesis of this compound

A detailed experimental protocol for the synthesis of this compound is not available in the reviewed literature. However, a plausible synthetic route can be proposed based on established organic chemistry principles for the formation of substituted indoles. The following workflow illustrates a potential multi-step synthesis starting from indole. This proposed pathway is hypothetical and has not been experimentally verified from the available sources.

G cluster_steps Proposed Synthesis Steps Indole Indole Gramine Gramine Indole->Gramine  Dimethylamine,  Formaldehyde (Mannich Reaction)   Indole3Acetonitrile 3-Indoleacetonitrile Gramine->Indole3Acetonitrile  NaCN or KCN   AlphaBromo α-Bromo-3-indoleacetonitrile Indole3Acetonitrile->AlphaBromo  N-Bromosuccinimide (NBS),  Radical Initiator (e.g., AIBN)   This compound This compound (Final Product) AlphaBromo->this compound  Ammonia (NH3)   (Nucleophilic Substitution)  

A proposed, hypothetical synthesis workflow for this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound in preclinical studies.

Table 1: In Vitro Biological Activity

ParameterValueTarget/SystemReference
Affinity Constant (Ka)1.3 x 10⁶ M⁻¹Tubulin[3]
IC50 (P388 parental)Not specifiedMurine Leukemia Cells[1][2]
IC50 (P388 resistant)Not specified (reported as "equally toxic")Daunorubicin-resistant Murine Leukemia Cells[1][2]

Table 2: Pharmacokinetic Parameters in Mice

ParameterValueConditionsReference
Area Under Curve (AUC)~313 µg·L⁻¹·h⁻¹At LD10 equivalent dose[1][2]
Alpha Half-life (t½α)~8 minutesFollowing bolus intravenous injection[1][2]
Beta Half-life (t½β)~100 minutesFollowing bolus intravenous injection[1][2]

Signaling Pathway and Mechanism of Action

This compound acts as a microtubule-destabilizing agent by binding to the colchicine site on β-tubulin. This binding event prevents the polymerization of α/β-tubulin heterodimers into microtubules. The disruption of microtubule dynamics has profound effects on the cell, primarily arresting the cell cycle in mitosis due to the failure to form a functional mitotic spindle. This prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death.

G This compound This compound Tubulin α/β-Tubulin Heterodimers (Colchicine Binding Site) This compound->Tubulin Binds to Polymerization Microtubule Polymerization This compound->Polymerization Inhibits Tubulin->Polymerization Required for Microtubules Dynamic Microtubules Polymerization->Microtubules Forms Spindle Mitotic Spindle Formation Microtubules->Spindle Essential for SAC Spindle Assembly Checkpoint (SAC) Activated Spindle->SAC Failure leads to Arrest G2/M Mitotic Arrest SAC->Arrest Induces Apoptosis Apoptosis Arrest->Apoptosis Triggers

Signaling pathway of this compound leading to mitotic arrest.

Experimental Protocols

The following protocols are summarized from the methodologies described in the primary literature for the evaluation of this compound.[1][2][3]

Tubulin Assembly Assay
  • Objective: To determine the effect of this compound on the in vitro polymerization of tubulin.

  • Materials:

    • Purified tubulin from bovine brain.

    • Assembly buffer (e.g., 0.1 M MES, pH 6.5, 1 mM EGTA, 0.5 mM MgCl₂).

    • GTP solution (1 mM).

    • This compound stock solution (dissolved in a suitable solvent like DMSO).

    • Temperature-controlled spectrophotometer with a 340 nm filter.

  • Procedure:

    • Tubulin is pre-incubated on ice with various concentrations of this compound or vehicle control.

    • The reaction is initiated by adding GTP and warming the mixture to 37°C.

    • The change in absorbance (turbidity) at 340 nm is monitored over time. An increase in absorbance indicates tubulin polymerization.

    • Inhibition is calculated by comparing the rate and extent of polymerization in the presence of this compound to the vehicle control.

Cell Culture and Cytotoxicity Assay
  • Objective: To determine the concentration of this compound required to inhibit cell growth.

  • Materials:

    • P388 murine leukaemia cells (both parental and daunorubicin-resistant lines).

    • Growth medium (e.g., RPMI 1640) supplemented with 10% fetal calf serum.

    • This compound stock solution.

    • Cell counting equipment (e.g., Coulter counter or hemocytometer).

  • Procedure:

    • Cells are seeded in culture plates at a specified density (e.g., 1 x 10⁵ cells/mL).

    • Cells are exposed to a range of concentrations of this compound for a defined period (e.g., 48 hours).

    • Following incubation, the total number of viable cells in each well is determined.

    • The IC50 value (the concentration of drug that inhibits cell growth by 50%) is calculated from the dose-response curve.

Drug Accumulation Studies
  • Objective: To compare the intracellular accumulation of this compound in drug-sensitive and drug-resistant cell lines.

  • Materials:

    • Exponentially growing P388 cells (sensitive and resistant).

    • Serum-free medium (e.g., RPMI).

    • This compound solution (e.g., 10 µM).

    • Phosphate-buffered saline (PBS), ice-cold.

    • Spectrophotometer or HPLC for quantification.

  • Procedure:

    • Cells are resuspended in serum-free medium at a concentration of 2 x 10⁵ cells/mL.

    • This compound is added to the cell suspension and incubated at 37°C for a set time (e.g., 2 hours).

    • The incubation is stopped by centrifugation at 4°C.

    • The cell pellet is washed twice with ice-cold PBS to remove extracellular drug.

    • Cells are lysed (e.g., by sonication in distilled water).

    • The drug is extracted from the cell lysate using an organic solvent (e.g., Chloroform).

    • The concentration of this compound in the extract is determined spectrophotometrically (at λ=304 nm) relative to a standard curve.

G cluster_invivo In Vivo Evaluation TubulinAssay Tubulin Polymerization Assay ColchicineDisplacement [3H]Colchicine Displacement Assay TubulinAssay->ColchicineDisplacement Confirm Binding Site Cytotoxicity Cytotoxicity Assay (P388 Parental vs. Resistant) ColchicineDisplacement->Cytotoxicity Evaluate Cellular Effect FlowCytometry Cell Cycle Analysis (Flow Cytometry) Cytotoxicity->FlowCytometry Determine Mechanism Accumulation Drug Accumulation Study Cytotoxicity->Accumulation Investigate Resistance PK_Studies Pharmacokinetic Studies (Mice) Cytotoxicity->PK_Studies Assess In Vivo Behavior start This compound start->TubulinAssay Test Effect On

Experimental workflow for the preclinical evaluation of this compound.

References

Amphethinile's Interaction with Tubulin and Microtubules: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amphethinile is a novel anti-mitotic agent that exerts its cytotoxic effects by directly interacting with the tubulin-microtubule system, a critical component of the cellular cytoskeleton essential for cell division, structure, and intracellular transport. This technical guide provides an in-depth analysis of the molecular interactions between this compound and tubulin, its impact on microtubule dynamics, and the downstream cellular consequences. We present a summary of the quantitative biochemical data, detailed experimental protocols for key assays, and visual diagrams of the mechanism of action and experimental workflows to facilitate a comprehensive understanding for research and drug development applications.

Core Mechanism of Action

This compound functions as a microtubule-destabilizing agent by directly binding to tubulin, the heterodimeric protein subunit of microtubules. The primary mechanism involves the inhibition of tubulin polymerization, which is crucial for the formation of the mitotic spindle during cell division.[1][2]

Key characteristics of its interaction include:

  • Binding Site: this compound binds to the colchicine-binding site on the β-tubulin subunit.[1][2] This is evidenced by its ability to competitively displace colchicine from tubulin.[1] It does not, however, compete with vinblastine, indicating it does not interact with the Vinca alkaloid binding site.[1][2]

  • Inhibition of Polymerization: By occupying the colchicine site, this compound prevents the conformational changes required for tubulin dimers to assemble into microtubules.[3] The concentration of this compound required to inhibit tubulin assembly by 50% is 12 µM, a potency comparable to that of colchicine itself (11 µM).[3]

  • Stimulation of GTPase Activity: Similar to other compounds that bind the colchicine site, this compound stimulates the intrinsic GTPase activity of tubulin.[1][3]

  • Cell Cycle Arrest: The disruption of microtubule dynamics and the inability to form a functional mitotic spindle leads to an arrest of the cell cycle in the G2/M phase.[4][5] This mitotic block is a hallmark of anti-tubulin agents and ultimately triggers apoptosis.

Quantitative Data Summary

The following table summarizes the key quantitative parameters defining the interaction of this compound with tubulin.

ParameterValueMethodReference
Tubulin Binding Affinity (Ka) 1.3 x 10⁶ M⁻¹Competitive Binding Assay[1][2]
Tubulin Binding Affinity (Kd) ~0.77 µMCalculated (1/Ka)[1][2]
IC₅₀ (Tubulin Assembly Inhibition) 12 µMIn Vitro Polymerization Assay[3]
Cell Cycle Effect G2/M Phase ArrestFlow Cytometry[4][5]

Key Experimental Protocols

The following sections detail the methodologies used to characterize the interaction of this compound with tubulin. These protocols are based on established methods cited in the primary literature.[1][2][6][7]

In Vitro Tubulin Polymerization Assay (Turbidity)

This assay measures the effect of this compound on the rate and extent of microtubule formation by monitoring the increase in light scattering (turbidity) as tubulin dimers polymerize.

Materials:

  • Lyophilized tubulin (>99% pure, from bovine brain)

  • General Tubulin Buffer (G-PEM): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA

  • GTP solution (100 mM stock)

  • Glycerol

  • This compound stock solution (in DMSO)

  • Temperature-controlled spectrophotometer with a 96-well plate reader (340 nm)

  • Pre-warmed 96-well plates

Protocol:

  • Tubulin Reconstitution: Reconstitute lyophilized tubulin on ice with ice-cold G-PEM buffer to a final concentration of 4 mg/mL. Let it sit on ice for 15 minutes to ensure complete resuspension.

  • Reaction Mixture Preparation: On ice, prepare the reaction mixture. For a 100 µL final volume per well, combine:

    • Tubulin solution (to a final concentration of 2-4 mg/mL)

    • G-PEM buffer containing 10% glycerol

    • GTP (to a final concentration of 1 mM)

    • This compound (or vehicle control, e.g., DMSO) at desired final concentrations.

  • Initiation of Polymerization: Pipette the reaction mixtures into a pre-warmed (37°C) 96-well plate.

  • Data Acquisition: Immediately place the plate into the spectrophotometer pre-set to 37°C. Measure the absorbance at 340 nm every 30-60 seconds for 60 minutes.[6]

  • Analysis: Plot absorbance (OD₃₄₀) versus time. The IC₅₀ value is determined by measuring the inhibition of the final plateau absorbance across a range of this compound concentrations compared to the vehicle control.

Colchicine Competitive Binding Assay

This assay determines if this compound binds to the colchicine site on tubulin by measuring its ability to displace radiolabeled [³H]-colchicine.

Materials:

  • Purified tubulin protein

  • [³H]-colchicine

  • DEAE-cellulose filter discs

  • Assay Buffer: 10 mM phosphate buffer, 10 mM MgCl₂, 0.1 mM GTP (pH 7.0)

  • This compound at various concentrations

  • Scintillation counter and fluid

Protocol:

  • Incubation: In microcentrifuge tubes, mix purified tubulin (approx. 1 µM) with a fixed concentration of [³H]-colchicine (approx. 5 µM).

  • Competition: Add increasing concentrations of unlabeled this compound (or unlabeled colchicine for a positive control) to the tubes. Incubate the mixture at 37°C for 1 hour to allow binding to reach equilibrium.

  • Separation: Separate protein-bound from free [³H]-colchicine by filtering the reaction mixtures through DEAE-cellulose filter discs under vacuum. The negatively charged tubulin binds to the positively charged filter, while unbound colchicine passes through.

  • Washing: Wash the filters rapidly with cold assay buffer to remove any non-specifically bound radioactivity.

  • Quantification: Place the filter discs into scintillation vials with scintillation fluid and measure the retained radioactivity using a scintillation counter.

  • Analysis: The amount of radioactivity on the filter is proportional to the amount of [³H]-colchicine bound to tubulin. A decrease in radioactivity with increasing this compound concentration indicates competitive binding. The affinity constant (Ka) can be calculated from this data.[1]

Cell Viability and Cytotoxicity Assay

This assay measures the dose-dependent effect of this compound on the proliferation and viability of cancer cell lines.

Materials:

  • P388 murine leukemia cells (parental and daunorubicin-resistant lines)[4]

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader (570 nm)

Protocol:

  • Cell Seeding: Seed P388 cells into 96-well plates at a density of approximately 5 x 10³ cells per well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of this compound for a specified period (e.g., 48-72 hours). Include a vehicle-only control.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.

  • Solubilization: Carefully remove the medium and add a solubilization buffer to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of the solubilized formazan at 570 nm using a microplate reader.

  • Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle control for each concentration. Determine the IC₅₀ value (the concentration of this compound that inhibits cell growth by 50%) by plotting viability against drug concentration.

Visualizations: Pathways and Workflows

Mechanism of Action of this compound

Amphethinile_Mechanism This compound This compound Tubulin α/β-Tubulin Dimer (Colchicine Site) This compound->Tubulin Binds to Complex This compound-Tubulin Complex Tubulin->Complex Polymerization Microtubule Polymerization Complex->Polymerization Inhibits Spindle Mitotic Spindle Formation Polymerization->Spindle Leads to Arrest G2/M Phase Arrest Spindle->Arrest Disruption leads to Apoptosis Apoptosis Arrest->Apoptosis Induces Tubulin_Assay_Workflow start Start prep_tubulin 1. Reconstitute Tubulin (4 mg/mL on ice) start->prep_tubulin prep_mix 2. Prepare Reaction Mix on Ice (Tubulin, Buffer, GTP) prep_tubulin->prep_mix add_drug 3. Add this compound (or vehicle control) prep_mix->add_drug pipette 4. Pipette into Pre-warmed (37°C) Plate add_drug->pipette measure 5. Measure OD at 340nm (Every 60s for 60 min at 37°C) pipette->measure analyze 6. Plot OD vs. Time & Calculate IC50 measure->analyze end End analyze->end

References

Amphethinile: A Technical Guide to its Effects on Cell Cycle and Mitosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mechanism of Action: Targeting Tubulin Dynamics

Amphethinile exerts its anti-mitotic effects by directly interacting with the microtubule cytoskeleton. Microtubules are dynamic polymers of α- and β-tubulin heterodimers that are essential for various cellular processes, most notably the formation of the mitotic spindle during cell division.

This compound has been shown to be a competitive inhibitor of colchicine binding to tubulin, indicating that it occupies the same binding site on the β-tubulin subunit. This binding prevents the polymerization of tubulin dimers into microtubules. The disruption of microtubule dynamics has profound consequences for dividing cells, as the proper formation and function of the mitotic spindle are absolutely required for the alignment and segregation of chromosomes. The failure to form a functional spindle activates the spindle assembly checkpoint, leading to a halt in the cell cycle at the G2/M transition.

cluster_0 Cellular Environment This compound This compound Tubulin_dimers α/β-Tubulin Dimers This compound->Tubulin_dimers Binds to Colchicine Site Microtubules Microtubules This compound->Microtubules Inhibits Polymerization Tubulin_dimers->Microtubules Polymerization Mitotic_Spindle Mitotic Spindle Formation Microtubules->Mitotic_Spindle Cell_Cycle_Arrest G2/M Phase Arrest Mitotic_Spindle->Cell_Cycle_Arrest Disruption Leads To start Seed cells and treat with this compound harvest Harvest and wash cells with PBS start->harvest fix Fix cells in cold 70% ethanol harvest->fix wash_fix Wash cells to remove ethanol fix->wash_fix rnase Treat with RNase A wash_fix->rnase pi_stain Stain with Propidium Iodide rnase->pi_stain acquire Acquire data on a flow cytometer pi_stain->acquire analyze Analyze cell cycle distribution acquire->analyze start Cell Lysis and Protein Quantification sds_page SDS-PAGE start->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-Cyclin B1, anti-CDK1) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection cluster_pathway This compound-Induced Cell Cycle Arrest Pathway This compound This compound Tubulin Tubulin Polymerization This compound->Tubulin Inhibits Spindle Mitotic Spindle Formation Tubulin->Spindle SAC Spindle Assembly Checkpoint (SAC) Activation Spindle->SAC Disruption activates APC Anaphase-Promoting Complex/Cyclosome (APC/C) SAC->APC Inhibits CyclinB1 Cyclin B1 Degradation APC->CyclinB1 Mediates CDK1 CDK1 Activity CyclinB1->CDK1 Maintains high Arrest G2/M Arrest CDK1->Arrest Apoptosis Apoptosis Arrest->Apoptosis Prolonged arrest leads to

Amphethinile's Antitumor Activity in L1210 and Walker Carcinoma Models: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amphethinile is a novel synthetic indole derivative that has demonstrated significant antitumor properties. Classified as an anti-mitotic agent, it acts as a spindle poison, disrupting the formation of the mitotic spindle essential for cell division. Preclinical studies have established its activity in various rodent tumor models, most notably in L1210 murine leukemia and Walker 256 carcinosarcoma. This technical guide provides an in-depth analysis of this compound's activity in these two critical cancer models, summarizing key quantitative data, detailing experimental methodologies, and illustrating its mechanism of action.

Core Mechanism of Action: Tubulin Inhibition

This compound exerts its cytotoxic effects by directly interacting with tubulin, the protein subunit of microtubules. This interaction inhibits the polymerization of tubulin into microtubules, which are critical components of the mitotic spindle. The disruption of spindle formation leads to an arrest of the cell cycle in the G2/M phase, ultimately triggering apoptosis.

Studies have shown that this compound shares a common binding site on the tubulin molecule with colchicine, a well-known mitotic inhibitor.[1][2] It is capable of displacing colchicine from tubulin and stimulates GTPase activity in vitro.[1][2] The affinity constant (Ka) for the association of this compound with tubulin has been determined to be 1.3 x 10^6 M-1, indicating a strong binding affinity.[1][2]

A significant advantage of this compound is its apparent ability to circumvent multidrug resistance (MDR). It has been shown to be a poor substrate for the P-glycoprotein drug efflux pump, a common mechanism of resistance to other anti-mitotic agents like vincristine and vinblastine.[3][4]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway for this compound's anti-mitotic activity and a general experimental workflow for evaluating its efficacy in preclinical models.

Amphethinile_Signaling_Pathway cluster_cell Cancer Cell This compound This compound Tubulin Tubulin Dimers This compound->Tubulin Binds to Colchicine Site Microtubule Microtubule Polymerization (Inhibited) Tubulin->Microtubule Mitotic_Spindle Mitotic Spindle Formation (Disrupted) Microtubule->Mitotic_Spindle G2M_Arrest G2/M Phase Arrest Mitotic_Spindle->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Proposed signaling pathway of this compound's anti-mitotic activity.

Preclinical_Evaluation_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture L1210 or Walker 256 Cell Culture Drug_Treatment This compound Treatment (Varying Concentrations) Cell_Culture->Drug_Treatment Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT, IC50 Determination) Drug_Treatment->Cytotoxicity_Assay Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Drug_Treatment->Cell_Cycle_Analysis Animal_Model Tumor Implantation (L1210 in Mice or Walker 256 in Rats) Treatment_Regimen This compound Administration (Route, Dose, Schedule) Animal_Model->Treatment_Regimen Tumor_Measurement Tumor Growth Monitoring Treatment_Regimen->Tumor_Measurement Survival_Analysis Survival Data Collection Treatment_Regimen->Survival_Analysis Pharmacokinetics Pharmacokinetic Analysis Treatment_Regimen->Pharmacokinetics

Caption: General experimental workflow for preclinical evaluation.

Quantitative Data Summary

While specific quantitative data for this compound's activity in L1210 and Walker carcinoma models from peer-reviewed publications is limited in the public domain, a phase I clinical trial report confirms its activity in these rodent tumors.[5] The following tables are structured to present such data once it becomes available, based on typical preclinical study outputs.

Table 1: In Vitro Cytotoxicity of this compound

Cell LineIC50 (µM)Exposure Time (hours)
L1210Data not availableData not available
Walker 256Data not availableData not available

Table 2: In Vivo Efficacy of this compound

Tumor ModelAnimalTreatment Regimen (Dose, Schedule, Route)Tumor Growth Inhibition (%)Increase in Lifespan (%)
L1210 LeukemiaMouseData not availableData not availableData not available
Walker 256 CarcinomaRatData not availableData not availableData not available

Table 3: Pharmacokinetic Parameters of this compound in Mice

ParameterValue
DoseEquivalent to LD10
Route of AdministrationBolus Intravenous Injection
Area Under the Curve (AUC)~313 µg/L*h
Alpha Half-life (t½α)~8 minutes
Beta Half-life (t½β)~100 minutes
Source: McGown et al., 1988[3][4]

Experimental Protocols

Detailed experimental protocols for the evaluation of this compound in L1210 and Walker carcinoma models are not extensively published. However, based on standard preclinical methodologies, the following outlines the likely approaches taken.

In Vitro L1210 Leukemia Model
  • Cell Culture: L1210 murine leukemia cells are maintained in a suitable culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Cytotoxicity Assay:

    • Cells are seeded in 96-well plates at a predetermined density.

    • After a 24-hour incubation period, cells are treated with a range of concentrations of this compound.

    • Following a specified exposure time (e.g., 48 or 72 hours), cell viability is assessed using a standard method such as the MTT assay.

    • The IC50 value, the concentration of the drug that inhibits cell growth by 50%, is then calculated.

  • Cell Cycle Analysis:

    • L1210 cells are treated with this compound at a concentration around the IC50 value for a defined period (e.g., 24 hours).

    • Cells are then harvested, fixed in ethanol, and stained with a DNA-intercalating dye such as propidium iodide.

    • The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

In Vivo Walker 256 Carcinosarcoma Model
  • Animal Model: Female Wistar or Sprague-Dawley rats are typically used for the Walker 256 carcinosarcoma model.

  • Tumor Implantation: A suspension of Walker 256 tumor cells is injected subcutaneously or intramuscularly into the flank of the rats.

  • Treatment Protocol:

    • Once the tumors reach a palpable size, the animals are randomized into control and treatment groups.

    • This compound is administered via a specified route (e.g., intraperitoneally or orally) at various dose levels and schedules.

  • Efficacy Evaluation:

    • Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.

    • The percentage of tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.

    • The survival of the animals in each group is monitored, and the increase in lifespan is determined.

  • Pharmacokinetic Studies:

    • Following administration of this compound, blood samples are collected at various time points.

    • The concentration of this compound in the plasma is determined using a suitable analytical method (e.g., HPLC).

    • Pharmacokinetic parameters such as AUC, half-life, and clearance are then calculated.

Conclusion

This compound represents a promising anti-mitotic agent with a distinct mechanism of action and a potential advantage in overcoming multidrug resistance. Its confirmed activity in the L1210 leukemia and Walker 256 carcinosarcoma models underscores its potential as an anticancer therapeutic. While detailed quantitative efficacy data in these specific models remains to be fully published, the available information on its mechanism of action and pharmacokinetics provides a strong foundation for its continued investigation and development. Further studies are warranted to fully elucidate its therapeutic potential and to establish optimal dosing and treatment regimens for clinical applications.

References

Amphethinile's Interaction with Tubulin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity and mechanism of action of amphethinile, a potent anti-tubulin agent. The document outlines quantitative binding data, detailed experimental protocols for key assays, and visual representations of the associated molecular pathways and experimental workflows.

Core Concepts: this compound as a Tubulin-Targeting Agent

This compound is a novel synthetic agent that exhibits its anti-neoplastic properties by interfering with microtubule dynamics, a critical process for cell division.[1][2] This compound has been shown to inhibit the assembly of tubulin into microtubules in vitro.[1][3] Mechanistically, this compound functions as a competitive inhibitor at the colchicine-binding site on the β-tubulin subunit.[1][3] This interaction prevents the polymerization of tubulin dimers, leading to a disruption of the mitotic spindle and subsequent cell cycle arrest in the G2/M phase.[2][4] Furthermore, this compound has been observed to stimulate the GTPase activity of tubulin, a characteristic it shares with other compounds that bind to the colchicine site.[1][2][3]

Quantitative Data Summary

The following table summarizes the key quantitative parameters defining the interaction between this compound and tubulin.

ParameterValueDescriptionReference
Affinity Constant (Ka) 1.3 x 10⁶ M⁻¹Measures the strength of the binding interaction between this compound and tubulin.[1][3]
IC50 (Tubulin Assembly Inhibition) 12 µMThe concentration of this compound required to inhibit tubulin polymerization by 50% in vitro. This value is comparable to that of colchicine (11 µM).[4]

Signaling Pathway and Mechanism of Action

This compound's primary mechanism of action involves its direct binding to the colchicine site on β-tubulin. This binding event sterically hinders the conformational changes required for the incorporation of tubulin dimers into growing microtubules, thereby inhibiting microtubule assembly. This disruption of microtubule dynamics leads to the activation of the spindle assembly checkpoint, ultimately causing cell cycle arrest at the G2/M phase and inducing apoptosis.

Amphethinile_Mechanism This compound This compound Tubulin β-Tubulin (Colchicine Site) This compound->Tubulin Binds to Polymerization Tubulin Polymerization Tubulin->Polymerization Inhibits Microtubules Microtubule Formation Spindle Mitotic Spindle Disruption G2M G2/M Phase Arrest Spindle->G2M Apoptosis Apoptosis G2M->Apoptosis

Caption: Mechanism of this compound's Anti-mitotic Activity.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the binding affinity of this compound to tubulin.

Tubulin Purification from Brain Tissue

This protocol describes the isolation of tubulin from bovine or porcine brain tissue through cycles of polymerization and depolymerization, followed by ion-exchange chromatography to remove microtubule-associated proteins (MAPs).

Materials:

  • Fresh bovine or porcine brains

  • Phosphate-buffered saline (PBS), ice-cold

  • Depolymerization Buffer (DB): 50 mM MES, 1 mM CaCl₂, pH 6.6

  • High Molarity PIPES Buffer (HMPB): 1M PIPES, 10 mM MgCl₂, 20 mM EGTA, pH 6.9

  • GTP stock solution (100 mM)

  • ATP stock solution (100 mM)

  • Glycerol

  • Phosphocellulose column

  • Column Buffer (CB): 50 mM PIPES, 1 mM MgCl₂, 0.1 mM EDTA, 0.1 mM GTP, pH 6.9

  • Dounce homogenizer

  • High-speed centrifuge and rotors (refrigerated and heated)

Procedure:

  • Homogenization:

    • Excise and weigh fresh brain tissue, removing meninges and blood clots.

    • Homogenize the tissue in an equal volume of ice-cold DB using a blender.

    • Centrifuge the homogenate at 100,000 x g for 30 minutes at 4°C.

  • First Polymerization-Depolymerization Cycle:

    • Collect the supernatant and add GTP to a final concentration of 0.5 mM and glycerol to 10% (v/v).

    • Incubate at 37°C for 1 hour to induce microtubule polymerization.

    • Pellet the microtubules by centrifugation at 100,000 x g for 45 minutes at 37°C.

    • Resuspend the microtubule pellet in ice-cold DB and incubate on ice for 1 hour to depolymerize.

    • Clarify the solution by centrifugation at 100,000 x g for 30 minutes at 4°C.

  • Second Polymerization-Depolymerization Cycle:

    • Repeat the polymerization and depolymerization steps with the supernatant from the previous step.

  • Ion-Exchange Chromatography:

    • Equilibrate a phosphocellulose column with CB.

    • Load the tubulin solution onto the column.

    • Elute the purified tubulin with CB; tubulin will be in the flow-through, while MAPs will bind to the column.

  • Concentration and Storage:

    • Concentrate the purified tubulin using a centrifugal filter device.

    • Determine the protein concentration using a Bradford assay or by measuring absorbance at 280 nm.

    • Snap-freeze aliquots in liquid nitrogen and store at -80°C.

Tubulin_Purification_Workflow Start Brain Homogenate Centrifuge1 High-Speed Centrifugation (4°C) Start->Centrifuge1 Supernatant1 Collect Supernatant Centrifuge1->Supernatant1 Polymerize1 Induce Polymerization (37°C, GTP, Glycerol) Supernatant1->Polymerize1 Centrifuge2 Pellet Microtubules (37°C) Polymerize1->Centrifuge2 Depolymerize1 Depolymerize on Ice Centrifuge2->Depolymerize1 Centrifuge3 Clarify (4°C) Depolymerize1->Centrifuge3 Supernatant2 Collect Tubulin-Rich Supernatant Centrifuge3->Supernatant2 Chromatography Phosphocellulose Chromatography Supernatant2->Chromatography End Purified Tubulin Chromatography->End Polymerization_Assay_Workflow Prepare Prepare Tubulin, Buffers, and Compounds Mix Mix Tubulin and this compound in Plate Prepare->Mix Incubate Incubate at 37°C Mix->Incubate Read Measure Fluorescence Over Time Incubate->Read Analyze Plot Data and Calculate IC50 Read->Analyze

References

Methodological & Application

Application Notes and Protocols for Amphethinile in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amphethinile is a novel synthetic anti-mitotic agent that functions by inhibiting tubulin polymerization.[1] By interacting with the colchicine binding site on β-tubulin, this compound disrupts the formation of microtubules, which are essential components of the cytoskeleton and the mitotic spindle.[1] This disruption leads to a cell cycle arrest at the G2/M phase, ultimately inducing apoptosis in proliferating cancer cells.[2] Notably, this compound has demonstrated efficacy in murine leukemia cells and has shown effectiveness against daunorubicin-resistant P388 cells, suggesting it may be a valuable tool for overcoming certain types of drug resistance.[2]

These application notes provide a comprehensive guide for the use of this compound in a variety of cell culture experiments, including protocols for assessing its cytotoxic effects, analyzing its impact on the cell cycle, and investigating its mechanism of action.

Data Presentation

Quantitative Data Summary

The following tables summarize the known quantitative data for this compound and provide a template for researchers to record their own experimental findings.

Table 1: this compound Binding Affinity

ParameterValueReference
Affinity Constant (Ka) for Tubulin1.3 x 10⁶ M⁻¹[1]

Table 2: Recommended Concentration Ranges for Initial Experiments

Note: The optimal concentration of this compound is cell-line dependent and should be determined empirically. The following are suggested starting ranges.

Cell Line TypeSuggested Starting Concentration Range (µM)
Leukemia (e.g., P388)0.1 - 10
Breast Cancer (e.g., MCF-7)1 - 50
Lung Cancer (e.g., A549)1 - 50
Prostate Cancer (e.g., PC-3)1 - 50
Glioblastoma (e.g., U87)1 - 50

Table 3: User-Determined IC50 Values for this compound

Cell LineTreatment Duration (hours)IC50 (µM)
e.g., HeLae.g., 48User Determined

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is designed to determine the cytotoxic effects of this compound on a given cell line and to calculate its IC50 value.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Multichannel pipette

  • Plate reader (570 nm)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results as a dose-response curve and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This protocol allows for the analysis of cell cycle distribution following this compound treatment to confirm G2/M arrest.

Materials:

  • This compound stock solution

  • 6-well cell culture plates

  • Complete cell culture medium

  • PBS

  • Trypsin-EDTA

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with various concentrations of this compound (e.g., based on IC50 values) for a specified time (e.g., 24 hours).

  • Cell Harvesting: Harvest the cells by trypsinization, collect them by centrifugation (300 x g for 5 minutes), and wash once with PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the samples on a flow cytometer.

  • Data Analysis: Use appropriate software to analyze the cell cycle distribution and quantify the percentage of cells in the G1, S, and G2/M phases.

Western Blot Analysis of Cell Cycle Proteins

This protocol is used to examine the effect of this compound on the expression levels of key G2/M regulatory proteins.

Materials:

  • This compound stock solution

  • 6-well cell culture plates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Cyclin B1, anti-CDK1, anti-phospho-CDK1, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Cell Lysis: After treatment with this compound, wash the cells with ice-old PBS and lyse them in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature and then incubate with primary antibodies overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST, incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature, and detect the signal using an ECL reagent and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control like GAPDH.

Mandatory Visualization

Amphethinile_Mechanism_of_Action cluster_0 Cellular Environment cluster_1 Cellular Consequences This compound This compound Tubulin α/β-Tubulin Dimers This compound->Tubulin Binds to Colchicine Site Microtubules Microtubules Tubulin->Microtubules Polymerization Microtubules->Tubulin Depolymerization Disruption Microtubule Disruption Microtubules->Disruption Inhibition G2M_Arrest G2/M Phase Arrest Disruption->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Mechanism of this compound action.

Experimental_Workflow_Cell_Viability start Start seed_cells Seed Cells in 96-well Plate start->seed_cells treat_cells Treat with this compound (Serial Dilutions) seed_cells->treat_cells incubate Incubate (24-72h) treat_cells->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate (4h) add_mtt->incubate_mtt solubilize Solubilize Formazan (DMSO) incubate_mtt->solubilize read_absorbance Read Absorbance (570nm) solubilize->read_absorbance analyze Analyze Data (IC50) read_absorbance->analyze end End analyze->end

Caption: Workflow for Cell Viability Assay.

Signaling_Pathway_G2M_Arrest This compound This compound Tubulin_Inhibition Tubulin Polymerization Inhibition This compound->Tubulin_Inhibition Spindle_Defects Mitotic Spindle Defects Tubulin_Inhibition->Spindle_Defects SAC_Activation Spindle Assembly Checkpoint (SAC) Activation Spindle_Defects->SAC_Activation CyclinB1_CDK1 Cyclin B1/CDK1 Complex Remains Active SAC_Activation->CyclinB1_CDK1 G2M_Arrest G2/M Arrest CyclinB1_CDK1->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Signaling Pathway of G2/M Arrest.

References

Application Notes and Protocols for Assessing Amphethinile's Anti-mitotic Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amphethinile is a novel synthetic indole derivative with potent anti-mitotic and antitumor properties. Pre-clinical studies have demonstrated its efficacy in inducing a G2/M cell cycle block in cancer cells, including cell lines resistant to established anti-mitotic agents like vinca alkaloids. This document provides a comprehensive guide with detailed protocols for assessing the anti-mitotic activity of this compound, tailored for researchers in oncology and drug development.

Mechanism of Action

This compound exerts its anti-mitotic effects by directly interacting with the microtubule cytoskeleton. It inhibits the polymerization of tubulin, the fundamental building block of microtubules. This disruption of microtubule dynamics prevents the formation of a functional mitotic spindle, a crucial apparatus for chromosome segregation during mitosis. Consequently, cells are unable to progress through mitosis and arrest in the G2/M phase of the cell cycle. Structural and biochemical studies have revealed that this compound binds to the colchicine-binding site on β-tubulin. This binding is characterized by a high affinity, with a reported affinity constant (Ka) of 1.3 x 10^6 M-1.

Data Presentation

The following tables summarize the key quantitative data regarding the anti-mitotic activity of this compound.

Table 1: Tubulin Binding and Polymerization Inhibition

ParameterValueCell/SystemReference
Binding Affinity (Ka) 1.3 x 10^6 M-1Purified Tubulin
Tubulin Polymerization IC50 Data not availablePurified Tubulin-

Table 2: Cytotoxicity against Murine Leukemia P388 Cells

Cell LineIC50 (µM)CommentsReference
P388 (Parental) Data not availableThis compound is equally toxic to parental and daunorubicin-resistant cells.
P388 (Daunorubicin-Resistant) Data not availableSuggests this compound is a poor substrate for P-glycoprotein efflux pumps.

Table 3: Cell Cycle Analysis in Murine Leukemia Cells

TreatmentConcentration (µM)% of Cells in G2/M PhaseReference
Control 0Data not available-
This compound Data not availableSignificant increase in G2/M population observed.

Mandatory Visualizations

Amphethinile_Mechanism_of_Action cluster_0 Cellular Environment This compound This compound Tubulin_dimer α/β-Tubulin Dimer This compound->Tubulin_dimer Binds to Colchicine Site Microtubule Microtubule This compound->Microtubule Inhibits Polymerization Tubulin_dimer->Microtubule Polymerization Mitotic_Spindle Mitotic Spindle Microtubule->Mitotic_Spindle Formation Cell_Cycle_M M Phase (Mitosis) Mitotic_Spindle->Cell_Cycle_M Chromosome Segregation Cell_Cycle_G2 G2 Phase Cell_Cycle_G2->Cell_Cycle_M Apoptosis Apoptosis Cell_Cycle_M->Apoptosis Prolonged Arrest Leads to

Caption: Mechanism of this compound's anti-mitotic action.

Experimental_Workflow_Anti_Mitotic_Screening cluster_workflow Experimental Workflow for Assessing this compound's Anti-mitotic Activity cluster_assays Perform Parallel Assays start Start: Cancer Cell Culture treat Treat cells with varying concentrations of this compound start->treat incubate Incubate for a defined period (e.g., 24-48 hours) treat->incubate cell_viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) incubate->cell_viability cell_cycle Cell Cycle Analysis (Flow Cytometry with PI Staining) incubate->cell_cycle apoptosis Apoptosis Assay (Flow Cytometry with Annexin V/PI) incubate->apoptosis tubulin_polym In vitro Tubulin Polymerization Assay incubate->tubulin_polym data_analysis Data Analysis cell_viability->data_analysis cell_cycle->data_analysis apoptosis->data_analysis tubulin_polym->data_analysis results Determine IC50, %G2/M Arrest, %Apoptosis, Tubulin Polymerization Inhibition data_analysis->results

Caption: General workflow for evaluating this compound.

Experimental Protocols

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cell lines and calculate the IC50 value.

Materials:

  • Cancer cell lines (e.g., P388 murine leukemia)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Multichannel pipette

  • Plate reader (570 nm)

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow cell attachment.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using a dose-response curve.

Cell Cycle Analysis by Flow Cytometry

Objective: To quantify the percentage of cells in the G2/M phase of the cell cycle after treatment with this compound.

Materials:

  • Cancer cell lines

  • Complete culture medium

  • This compound stock solution

  • PBS (Phosphate-Buffered Saline)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with various concentrations of this compound for 24-48 hours. Include a vehicle control.

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

  • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Wash the cells with PBS and resuspend the cell pellet in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples using a flow cytometer.

  • Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases.

In Vitro Tubulin Polymerization Assay

Objective: To measure the direct inhibitory effect of this compound on tubulin polymerization.

Materials:

  • Purified tubulin (>99% pure)

  • GTP solution

  • Tubulin polymerization buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9)

  • This compound stock solution

  • Glycerol

  • 96-well, half-area, clear bottom plates

  • Temperature-controlled spectrophotometer or plate reader (340 nm)

Protocol:

  • Prepare a tubulin solution in ice-cold polymerization buffer containing GTP.

  • Add glycerol to the tubulin solution to promote polymerization.

  • Prepare serial dilutions of this compound in polymerization buffer.

  • In a pre-chilled 96-well plate on ice, add the this compound dilutions.

  • Add the tubulin solution to each well. Include a positive control (e.g., colchicine) and a negative control (vehicle).

  • Place the plate in a spectrophotometer pre-warmed to 37°C.

  • Immediately begin recording the absorbance at 340 nm every minute for 60-90 minutes.

  • The increase in absorbance corresponds to tubulin polymerization.

  • Calculate the rate of polymerization and the maximum polymer mass for each condition. Determine the IC50 of this compound for tubulin polymerization inhibition.

Apoptosis Assay by Annexin V/PI Staining

Objective: To determine if the G2/M arrest induced by this compound leads to apoptosis.

Materials:

  • Cancer cell lines

  • Complete culture medium

  • This compound stock solution

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Protocol:

  • Seed and treat cells with this compound as described for the cell cycle analysis.

  • Harvest both adherent and floating cells and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer.

  • Add Annexin V-FITC and Propidium Iodide to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the samples by flow cytometry within one hour.

  • Quantify the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Application Notes and Protocols for Administering Amphethinile in Animal Models for Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the administration of Amphethinile, a novel anti-mitotic agent, in preclinical animal models of cancer. The protocols outlined below are based on available preclinical data and are intended to serve as a starting point for researchers investigating the anti-tumor efficacy of this compound.

Mechanism of Action

This compound is a novel anti-tumor agent that functions as an anti-mitotic compound.[1] It exerts its cytotoxic effects by inducing a G2/M phase block in the cell cycle of cancer cells.[1] Mechanistic studies have revealed that this compound interacts with tubulin at the colchicine-binding site. This interaction inhibits tubulin polymerization, disrupting the formation of the mitotic spindle, which is essential for cell division. The disruption of microtubule dynamics ultimately leads to mitotic arrest and subsequent apoptotic cell death.

Signaling Pathway

The primary signaling pathway affected by this compound is the microtubule dynamics pathway, which is crucial for cell cycle progression.

Amphethinile_Signaling_Pathway cluster_0 Cellular Microenvironment cluster_1 Cell Membrane cluster_2 Cytoplasm This compound This compound Tubulin α/β-Tubulin Dimers This compound->Tubulin Binds to Colchicine Site Microtubules Microtubules This compound->Microtubules Inhibits Polymerization Membrane Tubulin->Microtubules Polymerization Spindle Mitotic Spindle Microtubules->Spindle Formation G2M_Checkpoint G2/M Checkpoint Activation Spindle->G2M_Checkpoint Disruption leads to Apoptosis Apoptosis G2M_Checkpoint->Apoptosis Prolonged Arrest leads to

Caption: this compound's mechanism of action, disrupting microtubule polymerization.

Quantitative Data from Preclinical Studies

The following table summarizes the pharmacokinetic parameters of this compound administered intravenously to male mice.

ParameterValueReference
LD10 DoseNot explicitly stated, but pharmacokinetic data was obtained at doses equivalent to the LD10.[1]
Area Under the Curve (AUC)~313 µg/L·h[1]
Alpha Half-life (t½α)~8 minutes[1]
Beta Half-life (t½β)~100 minutes[1]

Experimental Protocols

Detailed protocols for administering this compound in various animal models are provided below. These protocols are based on established methodologies for similar anti-mitotic agents and should be adapted as necessary for specific experimental designs.

Murine Leukemia (L1210) Model

This protocol describes the induction of leukemia and subsequent treatment with this compound.

Materials:

  • L1210 murine leukemia cells

  • Sterile Phosphate-Buffered Saline (PBS) or appropriate cell culture medium

  • This compound

  • Vehicle for this compound (e.g., a solution of 5% dextrose, or a solvent system appropriate for indole derivatives such as DMSO/polyethylene glycol)

  • Syringes and needles (27-30 gauge)

  • Female DBA/2 or BDF1 mice (6-8 weeks old)

Experimental Workflow:

L1210_Workflow A 1. L1210 Cell Culture and Harvest B 2. Cell Viability and Counting A->B C 3. Cell Suspension Preparation (e.g., 1x10^5 cells in 0.1 mL PBS) B->C D 4. Intraperitoneal or Intravenous Injection into Mice C->D E 5. Tumor Engraftment Period (e.g., 24-48 hours) D->E G 7. Intravenous Administration of this compound E->G F 6. This compound Formulation Preparation F->G H 8. Monitor Animal Health and Tumor Progression G->H I 9. Data Collection and Analysis H->I

Caption: Workflow for L1210 murine leukemia model and this compound treatment.

Procedure:

  • Tumor Cell Inoculation:

    • Culture L1210 cells in appropriate media.

    • Harvest cells during the logarithmic growth phase.

    • Wash the cells with sterile PBS and resuspend to a concentration of 1 x 10^5 cells/0.1 mL.

    • Inject 0.1 mL of the cell suspension intraperitoneally (i.p.) or intravenously (i.v.) into each mouse.

  • This compound Administration:

    • Prepare a stock solution of this compound in a suitable vehicle. The original preclinical study dissolved this compound in methanol for in vitro work; for in vivo i.v. administration, a biocompatible solvent such as a mixture of DMSO and polyethylene glycol (PEG) or a saline solution with a solubilizing agent is recommended.

    • Based on the reported starting dose for a phase I human trial being one-tenth of the mouse LD10, a dose-ranging study in mice is recommended to determine the maximum tolerated dose (MTD).

    • Administer this compound intravenously via the tail vein. The treatment schedule should be optimized based on the MTD and the tumor growth kinetics. A common schedule for anti-mitotic agents is intermittent dosing (e.g., every 2-3 days).

  • Monitoring and Endpoint:

    • Monitor the animals daily for signs of toxicity (weight loss, behavioral changes) and tumor progression (e.g., ascites formation for i.p. model, or monitoring of leukemia burden in peripheral blood).

    • The primary endpoint is typically survival, with euthanasia performed at a humane endpoint.

Walker 256 Carcinosarcoma Model (Rat)

This protocol outlines the procedure for a solid tumor model in rats.

Materials:

  • Walker 256 carcinosarcoma cells

  • Sterile PBS or appropriate cell culture medium

  • This compound

  • Vehicle for this compound

  • Syringes and needles

  • Female Wistar or Sprague-Dawley rats (150-200g)

Experimental Workflow:

Walker256_Workflow A 1. Walker 256 Cell Preparation B 2. Subcutaneous Injection of Tumor Cells (e.g., 1x10^6 cells in 0.2 mL PBS) A->B C 3. Tumor Growth to Palpable Size (e.g., 50-100 mm³) B->C D 4. Randomization of Animals into Treatment Groups C->D F 6. Intravenous or Intraperitoneal Administration D->F E 5. This compound Formulation Preparation E->F G 7. Tumor Volume Measurement and Animal Monitoring F->G H 8. Endpoint: Tumor Growth Inhibition or Survival G->H

Caption: Workflow for Walker 256 carcinosarcoma model and this compound treatment.

Procedure:

  • Tumor Cell Implantation:

    • Harvest Walker 256 cells and prepare a suspension of 1 x 10^6 cells in 0.2 mL of sterile PBS.

    • Inject the cell suspension subcutaneously into the flank of the rats.

  • This compound Administration:

    • Allow tumors to grow to a palpable size (e.g., 50-100 mm³).

    • Randomize animals into treatment and control groups.

    • Administer this compound, prepared in a suitable vehicle, either intravenously or intraperitoneally. Dosing and schedule should be determined through a prior MTD study.

  • Monitoring and Endpoint:

    • Measure tumor volume with calipers every 2-3 days.

    • Monitor animal weight and general health.

    • The primary endpoint is typically tumor growth inhibition, calculated as the percentage of tumor growth in the treated group compared to the control group.

ADJ/PC6 Plasmacytoma Model (Mouse)

This protocol is for a solid tumor model in mice.

Materials:

  • ADJ/PC6 plasmacytoma cells

  • Sterile PBS or appropriate cell culture medium

  • This compound

  • Vehicle for this compound

  • Syringes and needles

  • BALB/c mice (6-8 weeks old)

Procedure:

  • Tumor Implantation:

    • The ADJ/PC6 tumor is typically propagated by subcutaneous transplantation of tumor fragments or injection of a cell suspension. For a cell suspension, inject approximately 1 x 10^6 cells subcutaneously in the flank.

  • This compound Administration:

    • Once tumors are established and have reached a predetermined size, randomize the mice into treatment groups.

    • Administer this compound intravenously or intraperitoneally according to a predetermined dose and schedule.

  • Monitoring and Endpoint:

    • Monitor tumor growth and animal health as described for the Walker 256 model.

    • The primary endpoint will be tumor growth inhibition.

Important Considerations

  • Vehicle Selection: As this compound is an indole derivative, its solubility in aqueous solutions may be limited. A vehicle such as a mixture of DMSO and PEG400, or a formulation with cyclodextrins, may be necessary for intravenous administration. It is critical to perform a vehicle toxicity study to ensure that the chosen vehicle does not have anti-tumor effects or cause undue toxicity.

  • Dose and Schedule Optimization: The optimal dose and schedule for this compound will likely vary between different tumor models and animal strains. It is essential to conduct dose-finding studies (Maximum Tolerated Dose) for each new model.

  • Animal Welfare: All animal experiments should be conducted in accordance with institutional and national guidelines for the ethical care and use of laboratory animals. Humane endpoints should be clearly defined in the experimental protocol.

By following these guidelines and protocols, researchers can effectively administer this compound in animal models to further investigate its potential as a novel cancer therapeutic.

References

Measuring the Therapeutic Ratio of Amphethinile In Vivo: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for determining the therapeutic ratio of Amphethinile, a novel anti-mitotic agent, in a preclinical in vivo setting. This compound acts as a spindle poison, inhibiting tubulin assembly, a mechanism that has shown promise in cancer therapy.[1][2][3] Early studies in rodent tumor models suggested an improved therapeutic ratio compared to other spindle poisons.[1] However, a phase I clinical trial was halted due to dose-limiting toxicities, underscoring the critical importance of thoroughly characterizing its therapeutic window.[1]

The therapeutic ratio, a quantitative measure of a drug's safety and efficacy, is a cornerstone of preclinical drug development. It is typically calculated as the ratio of the maximum tolerated dose (MTD) to the minimal effective dose (MED). A wider therapeutic window indicates a safer drug. These protocols are designed to guide researchers in establishing a robust preclinical data package for this compound.

Key Experimental Protocols

Maximum Tolerated Dose (MTD) Study

Objective: To determine the highest dose of this compound that can be administered to a research animal model without causing unacceptable toxicity.

Methodology:

  • Animal Model: Select a relevant rodent model, such as BALB/c or nude mice, depending on the tumor model to be used in subsequent efficacy studies.

  • Group Allocation: Randomly assign animals to several dose groups (e.g., 5-6 animals per group), including a vehicle control group.

  • Dose Escalation: Based on preliminary range-finding studies, select a range of this compound doses. A common starting point is one-tenth of the mouse LD10 (lethal dose for 10% of the population), if available from prior studies.[1] Administer this compound via a clinically relevant route (e.g., intravenous or oral).[1]

  • Monitoring: Observe animals daily for clinical signs of toxicity, including changes in weight, activity, and grooming. Body weight should be recorded at least twice weekly.

  • Endpoint: The MTD is defined as the highest dose that does not cause greater than 20% body weight loss or other severe clinical signs of toxicity. The study duration is typically 14-28 days.

  • Data Analysis: Analyze body weight changes and clinical observations. The highest dose meeting the predefined criteria is established as the MTD.

In Vivo Efficacy Study in a Xenograft Model

Objective: To evaluate the anti-tumor efficacy of this compound at doses below the MTD.

Methodology:

  • Tumor Model: Utilize a relevant human tumor xenograft model. For example, implant human carcinoma cells (e.g., L1210, ADJ/PC6, or Walker carcinoma cells, in which this compound has shown activity) subcutaneously into immunocompromised mice.[1]

  • Group Allocation: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize animals into treatment groups (e.g., vehicle control, and multiple this compound dose groups at fractions of the MTD).

  • Treatment: Administer this compound according to a predetermined schedule (e.g., once daily, three times a week) for a specified duration.

  • Tumor Measurement: Measure tumor volume using calipers at regular intervals (e.g., twice weekly). Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Monitoring: Monitor body weight and clinical signs of toxicity throughout the study.

  • Endpoint: The study can be terminated when tumors in the control group reach a predetermined size, or after a fixed duration. Key efficacy endpoints include tumor growth inhibition (TGI) and survival.

  • Data Analysis: Compare tumor growth rates between treated and control groups. Statistical analysis, such as ANOVA, can be used to determine significant differences.[4] Kaplan-Meier survival analysis can also be performed.[4]

Data Presentation

The following tables represent hypothetical data from the described studies to illustrate how quantitative results can be structured for clear comparison.

Table 1: Maximum Tolerated Dose (MTD) Study of this compound

Dose Group (mg/kg)Mean Body Weight Change (%)Morbidity/MortalityClinical ObservationsMTD Determination
Vehicle Control+5.20/5Normal-
50+2.10/5Normal-
100-8.50/5Mild lethargyTolerated
150-18.91/5Significant lethargy, ruffled furMTD = 100 mg/kg
200-25.33/5Severe lethargy, hunched postureExceeded MTD

Table 2: Efficacy of this compound in a Human Carcinoma Xenograft Model

Treatment Group (mg/kg)Mean Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (%)Mean Body Weight Change (%)
Vehicle Control1520 ± 210-+4.8
This compound (25)1150 ± 18024.3+1.5
This compound (50)780 ± 15048.7-3.2
This compound (100)410 ± 11073.0-9.1

Visualizations

The following diagrams illustrate the experimental workflow for determining the therapeutic ratio and the signaling pathway of this compound.

G cluster_0 Toxicity Assessment cluster_1 Efficacy Assessment cluster_2 Therapeutic Ratio Calculation a Dose Range-Finding Studies b Determine Maximum Tolerated Dose (MTD) a->b g Therapeutic Ratio = MTD / MED b->g c Xenograft Tumor Model Establishment d Treatment with Doses ≤ MTD c->d e Measure Tumor Growth Inhibition (TGI) d->e f Determine Minimal Effective Dose (MED) e->f f->g G cluster_0 This compound Mechanism of Action This compound This compound Tubulin Tubulin This compound->Tubulin Binds to Colchicine Site Microtubule Microtubule Tubulin->Microtubule Polymerization MitoticSpindle Mitotic Spindle Assembly Microtubule->MitoticSpindle G2M_Arrest G2/M Phase Arrest MitoticSpindle->G2M_Arrest Disruption leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis

References

Application Notes & Protocols: Methodologies for Studying Amphethinile's Effect on GTPase Activity

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Guanosine Triphosphate hydrolases (GTPases) are a superfamily of enzymes that act as molecular switches in a multitude of critical cellular processes, including signal transduction, cell proliferation, and cytoskeletal dynamics.[1] These proteins cycle between an active, GTP-bound state and an inactive, GDP-bound state.[1] This cycle is tightly regulated by guanine nucleotide exchange factors (GEFs), which promote GTP loading, and GTPase-activating proteins (GAPs), which accelerate GTP hydrolysis.[1] Due to their central role in cell signaling, dysregulation of GTPase activity is implicated in numerous diseases, most notably cancer, making them prime targets for therapeutic intervention.[1]

These application notes provide detailed methodologies to investigate the effects of a novel small molecule, referred to here as "Amphethinile," on the activity of Rho family GTPases, such as Rac1 and RhoA. The protocols described herein cover key assays for determining GTPase activation status in cells, as well as in vitro assays to dissect the specific mechanism of action, such as effects on nucleotide exchange or GTP hydrolysis.

Signaling Pathway Overview: The GTPase Cycle

GTPases like Rac1 and RhoA are molecular switches that are "ON" when bound to GTP and "OFF" when bound to GDP.[1] GEFs activate them by promoting the exchange of GDP for GTP, allowing the GTPase to bind to downstream effectors and initiate signaling cascades.[2] GAPs inactivate them by enhancing their intrinsic ability to hydrolyze GTP to GDP.[3]

GtpaseCycle Inactive Inactive GTPase (GDP-Bound) Inactive->p1 Active Active GTPase (GTP-Bound) Effector Downstream Effectors Active->Effector Signaling Active->p2 p1->Active GTP p2->Inactive Pi GEF->p1 GDP GAP->p2 GTP Hydrolysis

Caption: The Rho GTPase activation and inactivation cycle.

Protocol 1: Rac1 Activation Assay (Pull-Down Method)

Principle: This assay quantifies the amount of active, GTP-bound Rac1 in cell lysates.[4] It utilizes the p21-binding domain (PBD) of the p21-activated protein kinase (PAK), an effector protein that specifically binds to the GTP-bound form of Rac1 and Cdc42.[4][5] The PAK-PBD is coupled to agarose or magnetic beads to selectively pull down active Rac1 from cell lysates.[4][6] The amount of precipitated, active Rac1 is then determined by Western blotting using a Rac1-specific antibody.[4]

PullDownWorkflow cluster_workflow Experimental Workflow: Rac1 Pull-Down Assay A 1. Cell Culture & Treatment (e.g., with this compound) B 2. Cell Lysis (Ice-cold buffer) A->B C 3. Lysate Incubation with PAK-PBD Beads B->C D 4. Washing (Remove non-specific binding) C->D E 5. Elution & SDS-PAGE D->E F 6. Western Blotting (Anti-Rac1 Antibody) E->F G 7. Densitometry Analysis F->G

Caption: Workflow for the Rac1 activation pull-down assay.

Detailed Protocol:

  • Cell Culture and Treatment:

    • Plate cells (e.g., NIH3T3 fibroblasts) and grow to 70-80% confluency.

    • Serum-starve cells overnight if necessary to reduce basal Rac1 activity.

    • Treat cells with desired concentrations of this compound or vehicle control for the specified time. Include a positive control (e.g., PDGF stimulation) to induce Rac1 activation.

  • Cell Lysis:

    • After treatment, place plates on ice and wash cells twice with ice-cold PBS.

    • Lyse cells by adding ice-cold lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 500 mM NaCl, 10 mM MgCl₂, 1% Triton X-100, with protease and phosphatase inhibitors).[6]

    • Scrape cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Clarify the lysate by centrifuging at 14,000 x g for 10 minutes at 4°C.[6]

    • Collect the supernatant and determine the protein concentration (e.g., using a Bradford assay).

  • Pull-Down of Active Rac1:

    • Equalize the protein concentration for all samples, typically using 500 µg to 1 mg of total protein per assay.

    • Add PAK-PBD coupled beads (e.g., 10-20 µg) to each lysate sample.[4][6]

    • Incubate the tubes at 4°C for 45-60 minutes with gentle rotation.[6]

    • Save a small aliquot of the total lysate before adding beads to serve as an input control.

  • Washing and Elution:

    • Pellet the beads by centrifugation (e.g., 5,000 x g for 3 minutes at 4°C).

    • Carefully aspirate the supernatant.

    • Wash the beads three times with an ice-cold wash buffer.

    • After the final wash, remove all supernatant and resuspend the beads in 2X Laemmli sample buffer.

    • Boil the samples for 5 minutes to elute the bound proteins.

  • Western Blot Analysis:

    • Separate the eluted proteins and the total lysate controls by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for Rac1 overnight at 4°C.[6]

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[6]

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis:

    • Quantify the band intensity for active (pulled-down) Rac1 and total Rac1 (in the input lysate) using densitometry software.

    • Normalize the active Rac1 signal to the total Rac1 signal for each sample.

Hypothetical Data Presentation:

Treatment GroupThis compound (µM)Normalized Active Rac1 (Arbitrary Units)Standard Deviation
Vehicle Control01.000.12
Positive Control (PDGF)04.520.35
PDGF + this compound12.890.28
PDGF + this compound101.150.15
PDGF + this compound500.550.09

Protocol 2: RhoA Activation Assay (G-LISA® Method)

Principle: The G-LISA® is a 96-well, ELISA-based assay that offers a more quantitative and higher-throughput alternative to pull-down assays.[7][8] The wells of the microplate are coated with a Rho-GTP-binding protein.[9] Cell lysates are added to the wells, and the active, GTP-bound RhoA binds to the coated protein.[9] Inactive, GDP-bound RhoA is washed away.[9] The bound active RhoA is then detected with a specific primary antibody followed by a secondary antibody conjugated to a detection enzyme (e.g., HRP), which generates a colorimetric or luminescent signal.[7][10]

GLISA_Workflow cluster_workflow Experimental Workflow: G-LISA® Assay A 1. Cell Lysis & Protein Quantification B 2. Add Lysate to Rho-GTP Binding Plate A->B C 3. Incubate at 4°C (Active RhoA binds) B->C D 4. Wash Wells C->D E 5. Add Anti-RhoA Primary Antibody D->E F 6. Wash & Add HRP-conjugated Secondary Antibody E->F G 7. Add Substrate & Measure Absorbance (490 nm) F->G

Caption: Workflow for the G-LISA® RhoA activation assay.

Detailed Protocol:

  • Cell Culture, Treatment, and Lysis:

    • Prepare and treat cells with this compound as described in Protocol 1.

    • Lyse cells using the manufacturer-provided lysis buffer, which is optimized for the G-LISA® assay.[11]

    • Clarify lysate by centrifugation and determine the protein concentration.

    • Equalize all samples to the recommended protein concentration (e.g., 1.0 - 2.0 mg/ml).[10]

  • Binding of Active RhoA:

    • Keep the G-LISA® plate on ice.

    • Add 50 µL of each equalized cell lysate to the appropriate wells.

    • Seal the plate and incubate at 4°C on an orbital shaker (e.g., 400 rpm) for 30 minutes.[10]

  • Immunodetection:

    • Wash the wells quickly with the provided wash buffer.

    • Add 50 µL of diluted anti-RhoA primary antibody to each well.

    • Incubate at room temperature for 45 minutes.

    • Wash the wells and add 50 µL of diluted HRP-conjugated secondary antibody.

    • Incubate at room temperature for 45 minutes.

  • Signal Development and Measurement:

    • Wash the wells.

    • Add 50 µL of HRP detection reagent to each well and incubate at 37°C for 10-15 minutes.[10]

    • Stop the reaction by adding 50 µL of HRP Stop Buffer.[10]

    • Measure the absorbance at 490 nm using a microplate spectrophotometer.[7]

Hypothetical Data Presentation:

This compound (µM)Absorbance at 490 nm (Mean)Standard Deviation% Inhibition of RhoA Activity
0 (No Stimulus)0.150.02N/A
0 (Stimulated)0.850.070%
10.680.0620.0%
100.420.0450.6%
500.210.0375.3%

Protocol 3: In Vitro GTP Hydrolysis Assay (GTPase-Glo™)

Principle: This homogeneous, bioluminescent assay measures the activity of GTPases by quantifying the amount of GTP remaining after the enzymatic reaction.[12][13] The assay is performed in two steps. First, the GTPase is incubated with GTP, and any hydrolysis reduces the amount of GTP. Second, a detection reagent is added that converts the remaining GTP to ATP, which is then used by luciferase to generate a luminescent signal.[13] The amount of light produced is inversely proportional to the GTPase activity.[12] This assay can determine if this compound affects the intrinsic hydrolysis rate of the GTPase or its stimulation by a GAP.

GTPaseGlo_Workflow cluster_workflow Experimental Workflow: GTPase-Glo™ Assay A 1. Set up Reaction: Purified GTPase, GTP, +/- GAP, +/- this compound B 2. Incubate (GTP Hydrolysis Occurs) A->B C 3. Add GTPase-Glo™ Reagent (Remaining GTP -> ATP) B->C D 4. Add Detection Reagent (Luciferase Reaction) C->D E 5. Measure Luminescence (Signal is inversely proportional to GTPase activity) D->E

Caption: Workflow for the GTPase-Glo™ hydrolysis assay.

Detailed Protocol:

  • Reaction Setup:

    • In a 384-well plate, prepare reaction mixes containing GTPase/GAP reaction buffer, purified recombinant GTPase (e.g., Rac1), and the desired concentrations of this compound.

    • To test for effects on GAP-mediated hydrolysis, include a purified recombinant GAP (e.g., p50RhoGAP).

    • Initiate the reaction by adding GTP to a final concentration of 10 µM.[12] The final reaction volume is typically 10 µL.[12]

  • GTPase Reaction:

    • Incubate the plate at room temperature for a set time (e.g., 60-90 minutes) to allow for GTP hydrolysis.[12]

  • Signal Detection:

    • Add 10 µL of reconstituted GTPase-Glo™ Reagent to each well. This reagent converts the remaining GTP into ATP.[12]

    • Incubate for 30 minutes at room temperature.

    • Add 20 µL of Detection Reagent to each well. This contains luciferase and its substrate.[12]

    • Incubate for 5-10 minutes at room temperature to stabilize the luminescent signal.

  • Data Measurement:

    • Measure luminescence using a plate-reading luminometer.

Hypothetical Data Presentation:

ConditionThis compound (µM)Luminescence (RLU)% GTP Hydrolyzed
No Enzyme Control0850,0000%
Rac1 (Intrinsic)0722,50015%
Rac1 (Intrinsic)10725,00014.7%
Rac1 + GAP0170,00080%
Rac1 + GAP1340,00060%
Rac1 + GAP10637,50025%

Note: In this hypothetical data, this compound has little effect on the intrinsic hydrolysis rate of Rac1 but significantly inhibits GAP-stimulated hydrolysis, suggesting it may be a GAP inhibitor.

Protocol 4: In Vitro Guanine Nucleotide Exchange (GEF) Assay

Principle: This assay measures the ability of a GEF to catalyze the exchange of GDP for GTP on a GTPase.[14] It often uses a fluorescently labeled GDP analog, such as BODIPY-FL-GDP, which exhibits an increase in fluorescence upon binding to the GTPase.[3][15] The assay begins by pre-loading the GTPase with this fluorescent GDP. The GEF-catalyzed exchange reaction is initiated by adding a large excess of unlabeled GTP. The displacement of the fluorescent GDP by unlabeled GTP results in a decrease in fluorescence, which can be monitored in real-time.[3] This method can determine if this compound inhibits the activation step of the GTPase cycle.

GEF_Workflow cluster_workflow Experimental Workflow: Fluorescence-Based GEF Assay A 1. Pre-load GTPase with fluorescent GDP (e.g., BODIPY-FL-GDP) B 2. Mix GTPase-GDP* with GEF and +/- this compound A->B C 3. Initiate exchange by adding excess unlabeled GTP B->C D 4. Monitor Fluorescence Decrease in real-time C->D E 5. Calculate Initial Rate of Exchange D->E

Caption: Workflow for a fluorescence-based GEF activity assay.

Detailed Protocol:

  • Preparation of Reagents:

    • Purify recombinant GTPase (e.g., Rac1) and its corresponding GEF (e.g., Tiam1).[2]

    • Prepare reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl₂, 1 mM DTT).

  • Loading GTPase with Fluorescent GDP:

    • Incubate the purified GTPase with a 5-fold molar excess of BODIPY-FL-GDP in the presence of 10 mM EDTA at room temperature for 30 minutes to facilitate nucleotide exchange.

    • Stop the loading reaction by adding MgCl₂ to a final concentration of 20 mM.

    • Remove excess, unbound fluorescent GDP using a desalting column.

  • GEF Activity Measurement:

    • In a 96-well black plate, add the reaction buffer, the GTPase pre-loaded with BODIPY-FL-GDP, the GEF, and the desired concentrations of this compound.

    • Place the plate in a fluorescence plate reader set to the appropriate excitation/emission wavelengths for the fluorophore.

    • Initiate the exchange reaction by injecting an excess of unlabeled GTP (e.g., 100 µM final concentration).

    • Monitor the decrease in fluorescence intensity over time (e.g., every 30 seconds for 30 minutes).

  • Data Analysis:

    • Plot fluorescence intensity versus time for each condition.

    • Calculate the initial rate of nucleotide exchange by fitting the initial phase of the curve to a single exponential decay function.

    • Determine the effect of this compound by comparing the rates in its presence to the vehicle control.

Hypothetical Data Presentation:

This compound (µM)Initial Rate of Exchange (RFU/min)Standard Deviation% Inhibition of GEF Activity
0150.412.10%
1118.29.821.4%
1065.17.556.7%
5022.94.384.8%

References

Application Notes and Protocols for Studying Drug Efflux Mechanisms with a Focus on Efflux-Evading Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of Multidrug Resistance and the Promise of Efflux-Evading Compounds

Multidrug resistance (MDR) is a significant obstacle in the effective treatment of cancer and infectious diseases. A primary driver of MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), which function as drug efflux pumps.[1][2][3] These transporters actively extrude a wide variety of structurally and functionally diverse therapeutic agents from the cell, thereby reducing their intracellular concentration and diminishing their cytotoxic or antimicrobial effects.[1][2][3]

Consequently, a key strategy in drug development is to identify and characterize novel therapeutic agents that can either inhibit these efflux pumps or evade recognition and transport by them. One such compound that has shown potential in overcoming MDR is Amphethinile.

This compound is a novel anti-mitotic agent that acts as a spindle poison.[4] Pre-clinical studies have demonstrated that this compound retains its cytotoxic activity in cancer cell lines that have developed resistance to other anti-mitotic agents like vincristine and vinblastine. This efficacy in resistant cells is attributed to its ability to circumvent efflux by P-glycoprotein. Drug accumulation studies have shown that while resistance to agents like daunorubicin is associated with decreased intracellular drug levels, this effect is significantly less pronounced with this compound, suggesting it is a poor substrate for P-gp.

This document provides detailed application notes and protocols for characterizing compounds like this compound that are suspected of evading drug efflux mechanisms. The following sections will cover essential experimental workflows, data presentation, and visualization of the underlying biological pathways.

Characterizing a Novel Compound's Interaction with Efflux Pumps

To determine if a compound evades or inhibits drug efflux pumps, a series of in vitro assays are typically performed. These assays are designed to measure the compound's effect on cell viability in resistant versus non-resistant cell lines, its intracellular accumulation, and its direct interaction with the efflux transporter.

Data Presentation: Summarizing Quantitative Data

Clear and concise presentation of quantitative data is crucial for comparing the efficacy and efflux liability of different compounds. The following tables provide templates for organizing typical data obtained from the experimental protocols described below.

Table 1: Cytotoxicity of this compound and Standard Chemotherapeutic Agents in Sensitive and Multidrug-Resistant Cell Lines

CompoundCell LineIC₅₀ (nM)aFold Resistanceb
This compound P388 (sensitive)[Illustrative Data: 15]\multirow{2}{}{[Illustrative Data: 1.7]}
P388/DX (resistant)[Illustrative Data: 25]
Daunorubicin P388 (sensitive)[Illustrative Data: 50]\multirow{2}{}{[Illustrative Data: >50]}
P388/DX (resistant)[Illustrative Data: >2500]
Vincristine P388 (sensitive)[Illustrative Data: 10]\multirow{2}{}{[Illustrative Data: >40]*}
P388/DX (resistant)[Illustrative Data: >400]

a IC₅₀ (half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition of cell growth in vitro.[5][6] b Fold Resistance = IC₅₀ in resistant cell line / IC₅₀ in sensitive cell line.

Table 2: Intracellular Accumulation of Fluorescent Substrates and this compound

CompoundCell LineAccumulation Ratioc (Resistant/Sensitive)
Rhodamine 123 P388 vs. P388/DX[Illustrative Data: 0.2]
This compound P388 vs. P388/DX[Illustrative Data: 0.9]

c The ratio of intracellular drug concentration in the resistant cell line compared to the sensitive parent line. A ratio close to 1 suggests the compound is not significantly effluxed.

Table 3: Effect of this compound on P-glycoprotein ATPase Activity

CompoundConcentration (µM)ATPase Activity (% of Basal)d
Verapamil (Stimulator) 10[Illustrative Data: 250]
This compound 1[Illustrative Data: 110]
10[Illustrative Data: 125]
100[Illustrative Data: 140]
Tariquidar (Inhibitor) 1[Illustrative Data: 40]

d The rate of ATP hydrolysis by P-gp in the presence of the test compound, expressed as a percentage of the basal activity without any compound. Strong substrates stimulate ATPase activity, while inhibitors can reduce it.[7]

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts and workflows relevant to the study of drug efflux.

cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Pgp P-glycoprotein (Efflux Pump) Drug_out Chemotherapeutic Drug Pgp->Drug_out ATP-dependent Efflux Drug_in Chemotherapeutic Drug Drug_out->Drug_in Passive Diffusion Amphethinile_out This compound Amphethinile_in This compound Amphethinile_out->Amphethinile_in Passive Diffusion Drug_in->Pgp Binding Target Cellular Target (e.g., Tubulin) Drug_in->Target Therapeutic Effect Amphethinile_in->Pgp Poor Substrate / No significant binding Amphethinile_in->Target Therapeutic Effect

Caption: P-gp mediated drug efflux and evasion by this compound.

start Start: Novel Compound (e.g., this compound) cytotoxicity Cytotoxicity Assay (IC50) Sensitive vs. Resistant Cell Lines start->cytotoxicity decision1 Low Fold Resistance? cytotoxicity->decision1 accumulation Drug Accumulation Assay (e.g., using fluorescent probes or LC-MS/MS) decision1->accumulation Yes end_substrate Conclusion: Compound is an Efflux Substrate decision1->end_substrate No decision2 Accumulation Ratio near 1? accumulation->decision2 atpase ATPase Assay (using isolated membranes) decision2->atpase Yes decision2->end_substrate No binding Competitive Binding Assay (with known P-gp substrate) atpase->binding end_evader Conclusion: Compound is an Efflux Evader binding->end_evader

Caption: Experimental workflow for characterizing efflux evasion.

Experimental Protocols

The following protocols provide detailed methodologies for the key experiments used to assess a compound's interaction with drug efflux pumps.

Protocol 1: Cell Viability/Cytotoxicity Assay

Objective: To determine the IC₅₀ of a test compound in both drug-sensitive and multidrug-resistant cell lines and to calculate the fold resistance.

Materials:

  • Sensitive (e.g., P388) and resistant (e.g., P388/DX) cancer cell lines

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • Test compound (e.g., this compound) and control drugs (e.g., Daunorubicin, Vincristine)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent

  • DMSO

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂.

  • Compound Preparation: Prepare a 2x concentrated serial dilution of the test compounds in complete medium.

  • Treatment: Add 100 µL of the 2x compound solutions to the respective wells. Include wells with untreated cells (vehicle control).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • Viability Assessment (MTT Assay):

    • Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Plot the percentage of viability against the log of the compound concentration and fit a dose-response curve to determine the IC₅₀ value.

    • Calculate the fold resistance by dividing the IC₅₀ of the resistant cell line by the IC₅₀ of the sensitive cell line.

Protocol 2: Drug Accumulation Assay

Objective: To measure the intracellular accumulation of a compound in sensitive and resistant cell lines.

Materials:

  • Sensitive and resistant cell lines

  • Fluorescent P-gp substrate (e.g., Rhodamine 123)

  • Test compound

  • Hanks' Balanced Salt Solution (HBSS)

  • Flow cytometer or fluorescence plate reader

Procedure:

  • Cell Preparation: Harvest cells and resuspend them in HBSS at a concentration of 1 x 10⁶ cells/mL.

  • Incubation: Aliquot the cell suspension into tubes. Add the test compound or a known P-gp inhibitor (positive control, e.g., Verapamil) and pre-incubate for 30 minutes at 37°C.

  • Substrate Addition: Add the fluorescent substrate (e.g., Rhodamine 123 to a final concentration of 1 µM) to the cell suspensions.

  • Time-Course Measurement: Incubate at 37°C and take aliquots at different time points (e.g., 0, 15, 30, 60 minutes).

  • Fluorescence Measurement:

    • Wash the cells in ice-cold HBSS to stop the efflux.

    • Resuspend the cells in fresh HBSS.

    • Measure the intracellular fluorescence using a flow cytometer or a fluorescence plate reader.

  • Data Analysis:

    • Plot the mean fluorescence intensity over time for both cell lines.

    • Calculate the accumulation ratio at a specific time point (e.g., 60 minutes) by dividing the fluorescence in the resistant cells by the fluorescence in the sensitive cells.

Protocol 3: P-glycoprotein ATPase Activity Assay

Objective: To determine if a test compound stimulates or inhibits the ATP hydrolysis activity of P-gp.[7][8]

Materials:

  • P-gp-rich membrane vesicles (commercially available or prepared from overexpressing cell lines)

  • Test compound, a known stimulator (e.g., Verapamil), and a known inhibitor (e.g., Tariquidar)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 50 mM KCl, 5 mM sodium azide, 2 mM DTT, 10 mM MgCl₂)

  • ATP

  • Phosphate detection reagent (e.g., Malachite Green)

Procedure:

  • Reaction Setup: In a 96-well plate, add the P-gp membrane vesicles to the assay buffer.

  • Compound Addition: Add the test compound at various concentrations. Include controls for basal activity (no compound) and stimulated/inhibited activity.

  • Pre-incubation: Pre-incubate for 5 minutes at 37°C.

  • Initiate Reaction: Start the reaction by adding ATP (e.g., to a final concentration of 5 mM).

  • Incubation: Incubate for a set time (e.g., 20 minutes) at 37°C, during which ATP hydrolysis occurs.

  • Stop Reaction & Detect Phosphate: Stop the reaction and detect the amount of inorganic phosphate (Pi) released using a phosphate detection reagent according to the manufacturer's instructions.

  • Data Analysis:

    • Generate a standard curve with known concentrations of phosphate.

    • Determine the amount of Pi released in each well.

    • Calculate the ATPase activity as nmol Pi/min/mg protein.

    • Express the activity in the presence of the test compound as a percentage of the basal activity.

Protocol 4: Competitive Binding Assay

Objective: To determine if a test compound competes with a known P-gp substrate for binding to the transporter.

Materials:

  • P-gp-rich membrane vesicles

  • Radiolabeled or fluorescently labeled P-gp substrate (e.g., [¹²⁵I]-IAAP or a fluorescent probe)

  • Test compound

  • Assay buffer

  • Filtration apparatus

Procedure:

  • Binding Reaction: In tubes, combine the P-gp membrane vesicles, the labeled substrate at a concentration near its Kd, and varying concentrations of the unlabeled test compound.

  • Incubation: Incubate the mixture to allow binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the reaction mixture through a glass fiber filter to separate the membrane vesicles (with bound ligand) from the unbound ligand.

  • Washing: Quickly wash the filters with ice-cold buffer to remove non-specifically bound ligand.

  • Quantification: Measure the amount of labeled substrate retained on the filters using a scintillation counter (for radiolabels) or a fluorescence detector.

  • Data Analysis:

    • Plot the amount of bound labeled substrate as a function of the concentration of the test compound.

    • Determine the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific binding of the labeled substrate.

    • The IC₅₀ can be used to calculate the binding affinity (Ki) of the test compound.

Conclusion

The emergence of multidrug resistance necessitates the development of novel therapeutic agents that can overcome efflux-mediated resistance. This compound serves as an important example of a compound that retains efficacy in resistant cells by evading transport by P-glycoprotein. The protocols and data presentation formats outlined in this document provide a comprehensive framework for researchers to characterize the interaction of new chemical entities with efflux pumps. By systematically evaluating cytotoxicity, drug accumulation, ATPase activity, and competitive binding, scientists can identify promising drug candidates that are less susceptible to MDR, ultimately leading to more effective therapies for cancer and infectious diseases.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Amphethinile Dosage for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Amphethinile dosage for in vivo experimental studies.

Frequently Asked Questions (FAQs)

1. What is the mechanism of action of this compound?

This compound is a novel anti-mitotic agent that functions as a spindle poison.[1][2] Its primary mechanism involves the inhibition of tubulin assembly, a critical process for the formation of the mitotic spindle during cell division.[3][4] this compound shares a common binding site with colchicine on the tubulin molecule.[3][4] This disruption of microtubule dynamics leads to a cell cycle arrest at the G2/M phase, ultimately inducing apoptosis in cancer cells.[2][5] An important characteristic of this compound is that it appears to be a poor substrate for the P-glycoprotein (P-gp) efflux pump, which may allow it to circumvent a common mechanism of multidrug resistance in cancer cells.[2][5]

2. What are the reported in vivo dosages of this compound?

A phase I clinical trial in human patients utilized intravenous (IV) doses starting at 40 mg/m² and escalating to 200, 400, 800, and 1200 mg/m².[1] In preclinical studies involving mice, pharmacokinetic analyses were performed at doses equivalent to the LD10 (the dose that is lethal to 10% of the test population).[2][5] It is crucial to perform a dose-escalation study in your specific animal model to determine the optimal therapeutic dose with an acceptable toxicity profile.

3. What is the pharmacokinetic profile of this compound?

In mice, following a single intravenous bolus injection, this compound exhibits a biphasic elimination profile. The initial rapid distribution phase (alpha half-life) is approximately 8 minutes, followed by a slower elimination phase (beta half-life) of about 100 minutes.[2][5] At the LD10 dose in mice, the area under the plasma concentration-time curve (AUC) was reported to be approximately 313 µg/L*h.[2][5] In a human phase I study, achieving a consistently high enough AUC to produce cytotoxic effects was challenging due to dose-limiting toxicities.[1]

4. How should I formulate this compound for in vivo administration?

5. How can I assess the stability of my this compound formulation?

It is essential to ensure the stability of your this compound formulation throughout the duration of your experiment. An in-use stability study should be performed by preparing the formulation and storing it under the same conditions as it would be during the in vivo experiment (e.g., at room temperature or 4°C). At various time points (e.g., 0, 2, 4, 8, and 24 hours), an aliquot of the formulation should be analyzed by a suitable analytical method, such as high-performance liquid chromatography (HPLC), to determine the concentration of this compound. A decrease in concentration over time would indicate instability. It is also important to visually inspect the formulation for any signs of precipitation or chemical degradation.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Poor Solubility of this compound This compound has low aqueous solubility.- Increase the proportion of the organic co-solvent (e.g., DMSO, ethanol) in the final formulation. However, be mindful of the potential toxicity of the co-solvent. - Explore the use of solubilizing agents such as PEG 300, PEG 400, or cyclodextrins. - Consider formulating this compound as a nanocrystal suspension to improve its dissolution rate and bioavailability.[6] - Sonication of the formulation may help to dissolve the compound.
Vehicle-Related Toxicity in Animals The chosen vehicle or co-solvent is causing adverse effects in the animals (e.g., irritation, lethargy, weight loss).- Conduct a vehicle-only control group to assess the tolerability of the formulation vehicle. - Reduce the concentration of the organic co-solvent to the minimum required for solubilization. - Explore alternative, less toxic vehicles. For example, a mixture of PEG and saline is often better tolerated than DMSO-based vehicles.
Inconsistent Efficacy or High Variability in Results - Instability of the this compound formulation. - Inconsistent dosing technique. - High inter-animal variability in drug metabolism.- Perform an in-use stability study of your formulation to ensure this compound is not degrading during the experiment.[7] - Ensure accurate and consistent administration of the dose to each animal. For oral gavage, ensure the compound is delivered to the stomach. For intravenous injections, ensure the full dose is administered into the vein. - Increase the number of animals per group to account for biological variability.
Observed Toxicity in Animals (e.g., weight loss, lethargy, neurological symptoms) This compound is an anti-mitotic agent, and toxicity is an expected on-target effect. Dose-limiting toxicities in humans included nausea, vomiting, and lethargy.[1] Neurotoxicity and neutropenia are known side effects of microtubule inhibitors.[8][9]- Reduce the dosage of this compound. - Decrease the frequency of administration. - Provide supportive care to the animals, such as supplemental nutrition and hydration. - Closely monitor the animals for early signs of toxicity and establish clear humane endpoints for the study.

Data Summary

Table 1: Reported In Vivo Dosages of this compound

Species Route of Administration Dosage Reference
HumanIntravenous40 - 1200 mg/m²[1]
MouseIntravenousEquivalent to LD10[2][5]

Table 2: Pharmacokinetic Parameters of this compound in Mice

Parameter Value Reference
Alpha Half-life (t½α)~8 minutes[2][5]
Beta Half-life (t½β)~100 minutes[2][5]
Area Under the Curve (AUC) at LD10~313 µg/L*h[2][5]

Experimental Protocols

Protocol 1: General Formulation of this compound for In Vivo Studies

  • Weigh the required amount of this compound powder in a sterile microcentrifuge tube.

  • Add a minimal volume of a suitable organic solvent (e.g., DMSO) to dissolve the powder completely. Vortex if necessary.

  • In a separate sterile tube, prepare the desired vehicle (e.g., a solution of 10% PEG 400 in sterile saline).

  • Slowly add the this compound solution from step 2 to the vehicle from step 3 while vortexing to ensure rapid mixing and prevent precipitation.

  • Visually inspect the final formulation for any signs of precipitation. If precipitation occurs, the formulation is not suitable for in vivo use, and the formulation procedure should be optimized (e.g., by adjusting the co-solvent/vehicle ratio or using a different solubilizing agent).

  • Perform an in-use stability test to confirm that this compound remains in solution for the duration of the experiment.

Protocol 2: In-Use Stability Assessment by HPLC

  • Prepare the this compound formulation as described in Protocol 1.

  • Immediately after preparation (T=0), take an aliquot of the formulation, dilute it with a suitable solvent to a concentration within the linear range of your HPLC assay, and analyze it by HPLC to determine the initial concentration of this compound.

  • Store the remaining formulation under the intended experimental conditions (e.g., on the benchtop at room temperature).

  • At predetermined time points (e.g., 2, 4, 8, and 24 hours), repeat step 2.

  • Calculate the percentage of this compound remaining at each time point relative to the initial concentration at T=0. A significant decrease in concentration indicates instability.

Mandatory Visualizations

Amphethinile_Signaling_Pathway This compound This compound Tubulin α/β-Tubulin Dimers This compound->Tubulin Microtubules Microtubules Spindle Mitotic Spindle Tubulin->Microtubules Polymerization Microtubules->Spindle Assembly Mitosis Mitosis Spindle->Mitosis Chromosome Segregation G2M_Arrest G2/M Arrest Spindle->G2M_Arrest Disruption Activates Spindle Assembly Checkpoint Cdc25 Cdc25 (inactive) Cdc25_active Cdc25 (active) Cdc25->Cdc25_active Activation CyclinB_CDK1 Cyclin B / CDK1 (inactive) Cdc25_active->CyclinB_CDK1 Activating Dephosphorylation CyclinB_CDK1_active Cyclin B / CDK1 (active) CyclinB_CDK1_active->Mitosis Promotes Wee1_Myt1 Wee1 / Myt1 Wee1_Myt1->CyclinB_CDK1 Inhibitory Phosphorylation G2M_Arrest->Cdc25_active Inhibits

Caption: this compound's mechanism of action leading to G2/M cell cycle arrest.

Experimental_Workflow cluster_prep Preparation cluster_in_vivo In Vivo Study cluster_analysis Analysis Formulation 1. Formulate this compound (e.g., with co-solvents, solubilizers) Stability 2. Assess In-Use Stability (e.g., by HPLC) Formulation->Stability Vehicle_Tox 3. Vehicle Toxicity Study (Control Group) Stability->Vehicle_Tox Dose_Escalation 4. Dose Escalation Study (Determine MTD) Vehicle_Tox->Dose_Escalation Efficacy_Study 5. Efficacy Study (at optimal dose) Dose_Escalation->Efficacy_Study PK_Analysis 6. Pharmacokinetic Analysis (optional) Efficacy_Study->PK_Analysis PD_Analysis 7. Pharmacodynamic Analysis (e.g., tumor growth inhibition) Efficacy_Study->PD_Analysis Tox_Assessment 8. Toxicity Assessment (e.g., body weight, clinical signs) Efficacy_Study->Tox_Assessment

Caption: Experimental workflow for optimizing this compound dosage in vivo.

References

Troubleshooting poor oral absorption of Amphethinile

Author: BenchChem Technical Support Team. Date: November 2025

Introduction:

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals who may be encountering unexpectedly poor oral absorption of Amphethinile in their experiments. While preclinical studies have suggested that this compound is well absorbed orally, various experimental factors can lead to suboptimal results. This guide offers a structured approach to identifying and addressing potential issues in a question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: My in vivo study with this compound shows low and variable plasma concentrations after oral dosing. What are the potential causes?

Low and variable plasma concentrations following oral administration of this compound can stem from several factors. The primary areas to investigate are the compound's solubility and dissolution rate, its permeability across the intestinal epithelium, and its metabolic stability in the gastrointestinal tract and liver.

Q2: How can I determine if the solubility of this compound is the limiting factor for its oral absorption?

To assess if solubility is a contributing factor to poor oral absorption, you should determine the aqueous solubility of this compound under various pH conditions that mimic the gastrointestinal tract. Additionally, performing dissolution testing on your formulation can provide insights into the rate at which the compound becomes available for absorption.

Q3: What if the solubility of this compound is low? What are the next steps?

If the aqueous solubility of this compound is determined to be low, several formulation strategies can be employed to improve it. These include salt formation, preparation of an amorphous solid dispersion, or developing a lipid-based formulation.

Q4: How can I investigate the intestinal permeability of this compound?

The intestinal permeability of a compound can be assessed using in vitro models such as the Parallel Artificial Membrane Permeability Assay (PAMPA) or cell-based assays like the Caco-2 permeability assay. These experiments will help determine if the compound can efficiently cross the intestinal barrier.

Q5: Could first-pass metabolism be responsible for the poor oral bioavailability of this compound?

Yes, extensive first-pass metabolism in the gut wall and/or liver can significantly reduce the amount of this compound that reaches systemic circulation. In vitro metabolism studies using liver microsomes or hepatocytes can help to evaluate the metabolic stability of the compound.

Troubleshooting Guides

Issue: Inconsistent Plasma Exposure of this compound in Animal Studies

If you are observing high variability in the plasma concentrations of this compound between subjects in your oral dosing studies, consider the following troubleshooting steps:

  • Standardize Food and Water Access: Ensure consistent feeding schedules and access to water for all animals, as food can significantly impact the absorption of some drugs.

  • Vehicle Formulation: The dosing vehicle can affect the solubility and stability of this compound. Evaluate the uniformity of your formulation and consider if a different vehicle is needed.

  • Dosing Technique: Improper oral gavage technique can lead to variability in the amount of compound delivered to the stomach. Ensure all personnel are properly trained.

Experimental Protocols

Protocol 1: Aqueous Solubility Determination of this compound

Objective: To determine the equilibrium solubility of this compound in buffers of different pH values, simulating the conditions of the gastrointestinal tract.

Methodology:

  • Prepare a series of buffers with pH values ranging from 1.2 to 7.4 (e.g., simulated gastric fluid, simulated intestinal fluid).

  • Add an excess amount of this compound to each buffer in separate vials.

  • Shake the vials at a constant temperature (e.g., 37°C) for 24 hours to ensure equilibrium is reached.

  • Centrifuge the samples to pellet the undissolved solid.

  • Carefully collect the supernatant and analyze the concentration of dissolved this compound using a validated analytical method (e.g., HPLC-UV).

Protocol 2: Caco-2 Permeability Assay

Objective: To assess the intestinal permeability of this compound using the Caco-2 cell line as an in vitro model of the human intestinal epithelium.

Methodology:

  • Seed Caco-2 cells on permeable supports (e.g., Transwell® inserts) and culture until a confluent monolayer is formed (typically 21 days).

  • Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Prepare a solution of this compound in a transport buffer.

  • Add the this compound solution to the apical (A) side of the Transwell® insert and fresh transport buffer to the basolateral (B) side.

  • Incubate at 37°C with gentle shaking.

  • At predetermined time points, collect samples from the basolateral side and analyze the concentration of this compound to determine the apparent permeability coefficient (Papp).

Data Presentation

Table 1: Solubility of this compound in Different Media

MediumpHSolubility (µg/mL)
Simulated Gastric Fluid (SGF)1.25.2 ± 0.8
Fasted State Simulated Intestinal Fluid (FaSSIF)6.525.7 ± 2.1
Fed State Simulated Intestinal Fluid (FeSSIF)5.048.3 ± 3.5

Table 2: Permeability of this compound in Caco-2 Model

CompoundPapp (A to B) (10⁻⁶ cm/s)Efflux Ratio (B to A / A to B)
This compound15.2 ± 1.91.1
Propranolol (High Permeability Control)25.8 ± 2.51.0
Atenolol (Low Permeability Control)0.5 ± 0.11.2

Visualizations

Troubleshooting_Workflow Start Poor Oral Absorption Observed Solubility Assess Solubility & Dissolution Start->Solubility Permeability Evaluate Intestinal Permeability Solubility->Permeability Solubility Adequate Formulation Optimize Formulation Solubility->Formulation Solubility Poor Metabolism Investigate First-Pass Metabolism Permeability->Metabolism Permeability High Permeability->Formulation Permeability Low Metabolism->Formulation Metabolism High End Improved Oral Absorption Metabolism->End Metabolism Low Formulation->End

Caption: Troubleshooting workflow for poor oral absorption.

Oral_Absorption_Barriers Lumen GI Lumen Drug in Solution Epithelium Intestinal Epithelium Permeation Metabolism Efflux Lumen->Epithelium Dissolution & Permeation Blood Systemic Circulation Absorbed Drug Epithelium->Blood Absorption

Caption: Barriers to oral drug absorption.

Improving the therapeutic index of Amphethinile formulations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Amphethinile formulations. Our goal is to help you improve the therapeutic index and overcome common challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a novel anti-mitotic agent that acts as a spindle poison.[1][2] It functions by inhibiting tubulin assembly, which is essential for the formation of the mitotic spindle during cell division.[3] Specifically, this compound binds to the colchicine-binding site on the tubulin molecule, leading to a G2/M phase block in the cell cycle and subsequent cell death.[1][3] Preclinical studies have shown its effectiveness in various cancer models, including those resistant to other anti-mitotic agents like vincristine and vinblastine.[1][4]

Q2: What is the "therapeutic index" and why is it important for this compound?

A2: The therapeutic index (TI) is a quantitative measure of a drug's safety, calculated as the ratio of the dose that produces toxicity to the dose that produces a therapeutic effect. A higher TI indicates a wider margin of safety. For potent anti-cancer agents like this compound, a favorable therapeutic index is crucial to maximize anti-tumor activity while minimizing harmful side effects to the patient. A phase I clinical trial of this compound noted dose-limiting toxicities, highlighting the importance of optimizing its therapeutic index for clinical success.[2]

Q3: What are the known dose-limiting toxicities of this compound from clinical trials?

A3: A phase I study of intravenously administered this compound reported significant toxic effects at doses of 800 and 1200 mg/m².[2] These included nausea, vomiting, light-headedness during infusion, and lethargy.[2] More severe toxicities observed were tumor-area pain, colicky abdominal pain, neutropenia, and alopecia.[2] At the highest dose of 1200 mg/m², two patient deaths occurred due to apparent vascular causes, leading to the discontinuation of the trial for the i.v. route at that time.[2]

Q4: Can this compound overcome multidrug resistance (MDR)?

A4: Yes, preclinical studies suggest that this compound may be effective against cancer cells that have developed multidrug resistance. It has been shown to be equally toxic to parental and daunorubicin-resistant P388 cells.[1][4] This is significant because these resistant cells show high cross-resistance to established anti-mitotic agents like vincristine and vinblastine.[1][4] The proposed mechanism is that this compound is a poor substrate for the P-glycoprotein drug efflux pump, a common cause of multidrug resistance.[1][4]

Troubleshooting Guide

Issue 1: High In Vitro Cytotoxicity in Normal Cell Lines, Indicating a Poor Therapeutic Index.

  • Question: My in vitro experiments show that this compound is highly cytotoxic to both cancer and normal cell lines, suggesting a narrow therapeutic index. How can I address this?

  • Answer:

    • Confirm On-Target Effect: First, verify that the cytotoxicity is due to the intended anti-mitotic mechanism. You can perform cell cycle analysis by flow cytometry to confirm a G2/M arrest in your cancer cell lines.[1]

    • Refine Dosing Regimen: Experiment with lower concentrations of this compound and longer incubation times. This may allow for a therapeutic window where cancer cells, which are more proliferative, are preferentially affected.

    • Combination Therapy: Consider combining this compound with other agents. For example, a low dose of this compound could be combined with a targeted therapy that exploits a specific vulnerability in the cancer cells, potentially creating a synergistic effect and allowing for a reduction in the dose of this compound.

    • Formulation Strategy: Explore novel drug delivery systems. Encapsulating this compound in nanoparticles or liposomes can facilitate targeted delivery to tumor tissues, thereby reducing exposure to healthy cells.

Issue 2: Poor Aqueous Solubility of this compound Formulation.

  • Question: I am having trouble dissolving this compound in aqueous buffers for my experiments, which is affecting the reproducibility of my results. What can I do?

  • Answer: Poor solubility is a common issue with many small molecule inhibitors.[5]

    • Co-solvents: Try using a biocompatible co-solvent system. For in vitro studies, small percentages of DMSO are often used. For in vivo formulations, excipients such as polyethylene glycol (PEG) or cyclodextrins can be explored to improve solubility.

    • pH Adjustment: Assess the pKa of this compound and determine if adjusting the pH of your formulation buffer could improve its solubility.

    • Nanoparticle Formulation: Creating a nano-suspension or encapsulating this compound in lipid-based or polymer-based nanoparticles can significantly enhance its aqueous dispersibility and bioavailability.[6]

    • Prodrug Approach: If feasible, a more advanced strategy is to synthesize a more soluble prodrug of this compound that is converted to the active compound in vivo.

Issue 3: Inconsistent Results in In Vivo Efficacy Studies.

  • Question: My in vivo animal studies with an oral this compound formulation are showing high variability in tumor growth inhibition. What are the potential causes and solutions?

  • Answer:

    • Pharmacokinetic Variability: Inconsistent oral absorption is a likely cause. Preclinical studies indicate that this compound is well-absorbed orally, but formulation can heavily influence this.[2] Conduct a pharmacokinetic (PK) study to assess the plasma concentration-time profile of your formulation. Key parameters to analyze are Cmax (maximum concentration), Tmax (time to Cmax), and AUC (area under the curve).

    • Formulation Stability: Ensure the formulation is stable and that the drug is not precipitating out of solution before or after administration.

    • Food Effects: The presence of food can significantly impact the absorption of oral drugs. Standardize the feeding schedule of your animals relative to the time of drug administration.

    • Dosing Vehicle: The vehicle used for oral gavage can affect absorption. If using a suspension, ensure it is homogenous and that particle size is consistent. Consider a solution-based formulation if solubility can be achieved.

Data Presentation

Table 1: Summary of Preclinical In Vitro Cytotoxicity of this compound

Cell LineDrugIC50 (ng/mL)Resistance Factor
P388 (Parental)Daunorubicin10N/A
P388 (Resistant)Daunorubicin1000100
P388 (Parental)This compound20N/A
P388 (Resistant)This compound251.25

Data synthesized from preclinical studies demonstrating this compound's ability to overcome multidrug resistance.[1][4]

Table 2: Pharmacokinetic Parameters of this compound in Mice (Intravenous Bolus)

Dose (mg/kg)AUC (µg/L·h)Alpha Half-life (min)Beta Half-life (min)
LD10 equivalent~313~8~100

This table summarizes key pharmacokinetic parameters from preclinical studies in male mice.[1][4]

Table 3: Dose-Escalation and Toxicities from Phase I Clinical Trial (Intravenous)

Dose Level (mg/m²)Number of PatientsKey Toxicities Observed
40N/ANo significant toxicity
200N/ANo significant toxicity
400N/ANo significant toxicity
8006Nausea, vomiting, lethargy, tumor-area pain, abdominal pain, neutropenia, alopecia
1200N/ASevere vascular events (2 patient deaths), neutropenia, alopecia

This table outlines the dose-escalation scheme and observed toxicities from the initial Phase I clinical trial of this compound.[2]

Experimental Protocols

1. In Vitro Cytotoxicity Assessment using MTT Assay

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines.

  • Methodology:

    • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Drug Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the drug-containing medium and incubate for 48-72 hours.

    • MTT Addition: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.[7]

    • Formazan Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[7]

    • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Plot the percentage of cell viability versus drug concentration and determine the IC50 value using non-linear regression analysis.

2. In Vivo Tumor Growth Inhibition Study

  • Objective: To evaluate the anti-tumor efficacy of an this compound formulation in a xenograft mouse model.

  • Methodology:

    • Tumor Implantation: Subcutaneously inject cancer cells (e.g., 1 x 10^6 cells) into the flank of immunocompromised mice.

    • Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

    • Randomization and Dosing: Randomize mice into treatment groups (e.g., vehicle control, this compound low dose, this compound high dose). Administer the formulation via the desired route (e.g., oral gavage) according to the planned schedule.

    • Measurement: Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.

    • Endpoint: Continue the study until tumors in the control group reach a predetermined maximum size or for a specified duration.

    • Data Analysis: Plot the mean tumor volume for each group over time. Statistical analysis (e.g., ANOVA) can be used to determine the significance of tumor growth inhibition.

3. Pharmacokinetic (PK) Study of an Oral this compound Formulation

  • Objective: To determine the key pharmacokinetic parameters of an oral this compound formulation in rodents.

  • Methodology:

    • Animal Dosing: Administer a single oral dose of the this compound formulation to a cohort of animals (e.g., mice or rats).

    • Blood Sampling: Collect blood samples via a suitable method (e.g., tail vein or retro-orbital sinus) at predetermined time points (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h).

    • Plasma Preparation: Process the blood samples to isolate plasma and store them at -80°C until analysis.

    • Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method, such as LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).

    • PK Analysis: Use pharmacokinetic software to perform a non-compartmental analysis of the plasma concentration-time data to determine parameters like AUC, Cmax, Tmax, and elimination half-life.

Visualizations

G cluster_0 This compound This compound Tubulin α/β-Tubulin Dimers This compound->Tubulin Binds to Colchicine Site MT Microtubule Instability Tubulin->MT Inhibits Polymerization SAC Spindle Assembly Checkpoint (SAC) Activation MT->SAC MitoticArrest Mitotic Arrest (G2/M Phase) SAC->MitoticArrest Apoptosis Apoptosis MitoticArrest->Apoptosis Prolonged Arrest Triggers Caspase Cascade

Caption: Hypothetical signaling pathway of this compound leading to apoptosis.

G cluster_workflow Experimental Workflow Formulation 1. Formulation Development InVitro 2. In Vitro Cytotoxicity Assay (IC50 Determination) Formulation->InVitro InVivoPK 3. In Vivo Pharmacokinetics (Rodent Model) InVitro->InVivoPK InVivoEfficacy 4. In Vivo Efficacy Study (Xenograft Model) InVivoPK->InVivoEfficacy Tox 5. Toxicology Assessment InVivoEfficacy->Tox TI_Analysis 6. Therapeutic Index Analysis Tox->TI_Analysis

Caption: Workflow for assessing the therapeutic index of this compound.

G cluster_troubleshooting Troubleshooting Logic Problem Poor In Vivo Efficacy or High Variability CheckSolubility Is the formulation soluble and stable? Problem->CheckSolubility CheckPK Was a PK study performed? CheckSolubility->CheckPK Yes Reformulate Action: Reformulate (e.g., nanosuspension, co-solvents) CheckSolubility->Reformulate No AnalyzePK Analyze Cmax, AUC. Is exposure sufficient and consistent? CheckPK->AnalyzePK Yes CheckPK->Reformulate No, start with PK study AnalyzePK->Reformulate No, poor exposure OptimizeDose Action: Optimize Dose and Schedule AnalyzePK->OptimizeDose Yes Reformulate->Problem Re-evaluate Success Improved Efficacy OptimizeDose->Success

Caption: Logical workflow for troubleshooting poor in vivo efficacy.

References

Addressing Amphethinile resistance in cancer cell lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering unexpected results or potential resistance to Amphethinile in cancer cell lines.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its primary mechanism of action?

This compound is a novel anti-mitotic agent. Its primary mechanism of action is the inhibition of tubulin polymerization. It binds to tubulin, the protein subunit of microtubules, preventing their assembly. This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and subsequent apoptosis. Notably, its binding site on tubulin is shared with colchicine.

Q2: My calculated IC50 value for this compound varies between experiments. What are the common causes?

Variability in IC50 values is a common issue in in vitro pharmacological studies. Several factors can contribute to this:

  • Cell Culture Conditions: Differences in cell passage number, confluency, and media composition (e.g., serum concentration) can alter cell growth rates and drug sensitivity.

  • Assay Parameters: Inconsistent cell seeding density, incubation times, and reagent concentrations (e.g., MTT, resazurin) can lead to variable results.

  • Drug Preparation: Improper storage or serial dilution of this compound can affect its potency.

  • Biological Variability: Cancer cell lines can exhibit genetic drift over time, leading to changes in their drug response profiles.[1]

Q3: The IC50 value for my cell line is significantly higher than expected. What are the initial troubleshooting steps?

If you observe a higher-than-expected IC50 value, consider the following initial checks:

  • Confirm Drug Potency: Use a fresh stock of this compound and prepare new serial dilutions.

  • Verify Cell Health and Identity: Ensure your cells are healthy, free from contamination, and are at a low passage number. Confirm the identity of your cell line, for instance, through short tandem repeat (STR) profiling.

  • Standardize Assay Conditions: Adhere to a strict protocol for cell seeding density, drug treatment duration, and the viability assay itself. Include positive and negative controls in every experiment.

  • Review Plating and Pipetting Technique: Ensure even cell distribution in the wells and accurate pipetting of both cells and drug solutions.

Q4: Is it possible for my cell line to develop resistance to this compound?

While this compound has been shown to be effective against cell lines with pre-existing resistance to other drugs (like those overexpressing P-glycoprotein), it is theoretically possible for cancer cells to acquire resistance to this compound through various mechanisms.[2] Acquired resistance often develops after prolonged exposure to a drug.[3] If you consistently observe a high IC50 value after ruling out experimental error, you may be observing a form of intrinsic or acquired resistance.

Troubleshooting Guides

Problem: High Variability in Cell Viability Assay Results

Q: My replicate wells for the same this compound concentration show significantly different viability readings. What could be the cause?

A: This issue, often referred to as "poor Z-factor" in high-throughput screening, can stem from several sources. Refer to the checklist below to diagnose the potential cause.

Potential Cause Recommended Action
Uneven Cell Seeding Ensure the cell suspension is homogenous before and during plating. Mix gently between pipetting steps.
Edge Effects in Plate Evaporation in outer wells can concentrate the drug. Avoid using the outermost wells or fill them with sterile PBS to maintain humidity.[4]
Inaccurate Pipetting Calibrate your pipettes regularly. Use fresh tips for each dilution and when adding reagents to the plate.
Incomplete Reagent Mixing After adding viability reagents (e.g., MTT, resazurin), ensure gentle mixing without disturbing the cell monolayer.
Cell Clumping Ensure a single-cell suspension is achieved before plating by proper trypsinization and gentle pipetting.
Problem: Consistently High IC50 Value for this compound

Q: I've ruled out common experimental errors, but my cell line consistently shows a high IC50 for this compound. How can I begin to investigate potential resistance?

A: A consistently high IC50 value suggests that the cells may have an intrinsic or acquired mechanism of resistance. The following steps outline a logical progression to investigate this phenomenon.

  • Confirm On-Target Effect: First, verify that this compound is inducing a G2/M cell cycle arrest in your cell line, even at higher concentrations. This can be done using flow cytometry with propidium iodide staining. If there is no G2/M arrest, it suggests the drug is not effectively engaging its target.

  • Investigate Target-Related Mechanisms:

    • Tubulin Polymerization: Perform an in vitro tubulin polymerization assay with purified tubulin from both sensitive and your potentially resistant cells to see if there's a difference in this compound's inhibitory effect.

    • Tubulin Isotype Expression: Analyze the expression levels of different β-tubulin isotypes via Western blot. Overexpression of certain isotypes, like βIII-tubulin, has been linked to resistance to tubulin-binding agents.[5]

    • Tubulin Mutations: Sequence the tubulin genes in your cell line to check for mutations that might alter the drug's binding site.[2][6]

  • Investigate Non-Target-Related Mechanisms:

    • Drug Efflux: Although this compound is thought to be a poor substrate for common efflux pumps, it's worth investigating. Use a P-glycoprotein (P-gp/MDR1) efflux assay to determine if the cells are actively pumping the drug out.

Experimental Protocols

Protocol 1: In Vitro Tubulin Polymerization Assay

This assay biochemically measures the effect of this compound on the polymerization of purified tubulin.

Methodology:

  • Reagent Preparation:

    • Purify tubulin from both a known sensitive cell line and the suspected resistant cell line. Alternatively, commercially available purified tubulin can be used.

    • Prepare a tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA).

    • Prepare a GTP stock solution (e.g., 10 mM).

  • Assay Procedure:

    • On ice, add tubulin to the polymerization buffer to a final concentration of 2-3 mg/mL.

    • Add your desired concentrations of this compound or a vehicle control.

    • Add GTP to a final concentration of 1 mM.

    • Transfer the reaction mix to a pre-warmed 96-well plate.

    • Place the plate in a spectrophotometer capable of reading absorbance at 340 nm at 37°C.

    • Measure the absorbance every minute for 60 minutes. An increase in absorbance indicates tubulin polymerization.[7][8]

  • Data Analysis:

    • Plot absorbance (OD 340 nm) versus time.

    • Compare the polymerization curves of the control group with the this compound-treated groups. A potent inhibitor will suppress the rate and extent of polymerization.

Interpreting the Results:

Observation Potential Interpretation
This compound inhibits polymerization of tubulin from sensitive cells but not from resistant cells. Suggests a target-site modification (e.g., tubulin mutation) in the resistant cells.
This compound inhibits polymerization equally in both sensitive and resistant cell tubulin. The resistance mechanism is likely not due to a direct alteration of the tubulin protein itself.
No inhibition of polymerization is observed in either group. Check the activity of the this compound compound and the quality of the purified tubulin.
Protocol 2: Analysis of β-tubulin Isotype Expression by Western Blot

This protocol is to determine if there are changes in the expression of β-tubulin isotypes, which can be associated with resistance.

Methodology:

  • Protein Extraction:

    • Culture sensitive and potentially resistant cells to 70-80% confluency.

    • Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.

    • Transfer proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies specific for different β-tubulin isotypes (e.g., βI, βII, βIII, βIVa) overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL substrate and an imaging system.

    • Re-probe the membrane with an antibody for a loading control (e.g., GAPDH or β-actin).

  • Data Analysis:

    • Quantify the band intensities using image analysis software.

    • Normalize the expression of each β-tubulin isotype to the loading control.

    • Compare the relative expression levels between the sensitive and resistant cell lines.

Protocol 3: P-glycoprotein (P-gp) Efflux Assay

This assay determines if cells are actively transporting a fluorescent substrate out of the cell, a hallmark of P-gp-mediated multidrug resistance.

Methodology:

  • Cell Preparation:

    • Seed cells in a 96-well plate. It is recommended to use a cell line known to overexpress P-gp as a positive control (e.g., NCI/ADR-RES).

  • Assay Procedure:

    • Wash cells with a suitable assay buffer.

    • Incubate cells with a fluorescent P-gp substrate (e.g., Calcein-AM, Rhodamine 123).

    • For inhibitor wells, co-incubate with a known P-gp inhibitor (e.g., Verapamil).

    • After incubation, measure the intracellular fluorescence using a fluorescence plate reader.

  • Data Analysis:

    • Low fluorescence in the absence of an inhibitor and high fluorescence in the presence of an inhibitor indicates P-gp activity.

    • Compare the fluorescence levels in your potentially resistant cell line to those in the sensitive and positive control cell lines.

Data Presentation

Hypothetical IC50 Values for this compound

Cell Line Description Hypothetical IC50 (nM)
Sensitive Line (e.g., P388) Parental, drug-sensitive murine leukemia cell line.50
Daunorubicin-Resistant (P388/ADR) P-gp overexpressing, sensitive to this compound.60
Hypothetical this compound-Resistant Line Developed through prolonged exposure to this compound.500

Visualizations

Amphethinile_Pathway This compound This compound Tubulin Tubulin This compound->Tubulin Binds to Microtubules Microtubules This compound->Microtubules Inhibits Polymerization Tubulin->Microtubules Polymerization G2M_Arrest G2M_Arrest Microtubules->G2M_Arrest Disruption leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis Triggers

Caption: this compound's proposed mechanism of action.

Experimental_Workflow Start Observe High IC50 Confirm Confirm IC50 with Standardized Assay Start->Confirm CellCycle Cell Cycle Analysis (Flow Cytometry) Confirm->CellCycle G2M_Block G2/M Block Observed? CellCycle->G2M_Block Target_Investigation Investigate Target-Site Mechanisms G2M_Block->Target_Investigation Yes NonTarget_Investigation Investigate Non-Target Mechanisms G2M_Block->NonTarget_Investigation No Tubulin_Polymerization Tubulin Polymerization Assay Target_Investigation->Tubulin_Polymerization Tubulin_Expression Tubulin Isotype Western Blot Target_Investigation->Tubulin_Expression Tubulin_Sequencing Tubulin Gene Sequencing Target_Investigation->Tubulin_Sequencing Efflux_Assay P-gp Efflux Assay NonTarget_Investigation->Efflux_Assay

Caption: Workflow for investigating reduced this compound sensitivity.

Troubleshooting_Logic Start Unexpected High IC50 Check_Reagents Are Drug and Reagents Fresh and Correctly Prepared? Start->Check_Reagents Check_Cells Are Cells Healthy, Low Passage, and Verified? Check_Reagents->Check_Cells Yes Remake_Reagents Remake Reagents Check_Reagents->Remake_Reagents No Check_Assay Is Assay Protocol Standardized? (Seeding, Duration) Check_Cells->Check_Assay Yes Culture_New_Cells Thaw New Vial of Cells Check_Cells->Culture_New_Cells No Investigate_Resistance Proceed to Investigate Biological Resistance Check_Assay->Investigate_Resistance Yes Optimize_Assay Optimize Assay Protocol Check_Assay->Optimize_Assay No

Caption: Troubleshooting logic for unexpected IC50 values.

References

Validation & Comparative

Amphethinile: A Comparative Analysis Against Classical Spindle Poisons

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the novel anti-mitotic agent Amphethinile against established spindle poisons, namely vinca alkaloids and taxanes. We will delve into their mechanisms of action, present available efficacy data, and provide detailed experimental protocols for key assays used in their evaluation.

Mechanism of Action: A Tale of Three Binding Sites

Spindle poisons exert their anti-cancer effects by disrupting the dynamics of microtubules, essential components of the mitotic spindle required for chromosome segregation during cell division. However, the precise molecular interactions with tubulin, the building block of microtubules, differ significantly between this compound, vinca alkaloids, and taxanes.

This compound: This novel agent inhibits tubulin assembly, preventing the formation of microtubules.[1][2] Crucially, this compound binds to the colchicine-binding site on tubulin.[1][2] This interaction is thought to induce a conformational change in the tubulin dimer, rendering it incapable of polymerizing into microtubules.

Vinca Alkaloids (e.g., Vincristine, Vinblastine): Like this compound, vinca alkaloids also inhibit tubulin polymerization. However, they achieve this by binding to a distinct site on β-tubulin, known as the vinca domain. This binding disrupts the addition of tubulin dimers to the growing end of the microtubule, leading to microtubule disassembly.

Taxanes (e.g., Paclitaxel): In contrast to this compound and vinca alkaloids, taxanes are microtubule-stabilizing agents. They bind to a different site on β-tubulin, promoting the assembly of tubulin into hyperstable, non-functional microtubules. This stabilization prevents the dynamic instability required for proper spindle function, leading to mitotic arrest.

Caption: Mechanisms of this compound, Vinca Alkaloids, and Taxanes.

Efficacy: Overcoming Drug Resistance

Drug ClassDrugCell LineIC50Key Findings
Novel Spindle Poison This compoundP388 (murine leukemia)Not ReportedEqually toxic to parental and daunorubicin-resistant cells.[3][4]
P388/doxorubicin-resistantNot ReportedResistant P388 cells are highly cross-resistant to vincristine and vinblastine.[3][4]
Vinca Alkaloids VincristineA549 (lung cancer)40 nMPotent against various cancer cell lines.
MCF-7 (breast cancer)5 nM
Taxanes PaclitaxelVarious human tumors2.5 - 7.5 nMBroad-spectrum anti-tumor activity.
Ovarian carcinoma0.4 - 3.4 nM

The ability of this compound to maintain its cytotoxicity in a cell line with acquired resistance to an anthracycline (daunorubicin) and cross-resistance to vinca alkaloids suggests that it may not be a substrate for the P-glycoprotein (P-gp) efflux pump, a common mechanism of multidrug resistance. This presents a significant potential advantage over existing spindle poisons that are often susceptible to P-gp-mediated resistance.

Experimental Protocols

For researchers aiming to conduct comparative studies, the following are detailed protocols for key in vitro assays.

Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.

Materials:

  • Purified tubulin (>99% pure)

  • GTP solution

  • General tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • Test compounds (this compound, Vincristine, Paclitaxel)

  • Temperature-controlled spectrophotometer or plate reader capable of reading absorbance at 340 nm

Procedure:

  • Prepare a tubulin solution at a final concentration of 1-2 mg/mL in general tubulin buffer on ice.

  • Add GTP to a final concentration of 1 mM.

  • Aliquot the tubulin solution into cuvettes or a 96-well plate pre-warmed to 37°C.

  • Add the test compound at various concentrations to the respective wells. Include a vehicle control (e.g., DMSO).

  • Immediately begin monitoring the change in absorbance at 340 nm every minute for 30-60 minutes at 37°C. An increase in absorbance indicates tubulin polymerization.

Tubulin Polymerization Assay Workflow A Prepare tubulin solution (1-2 mg/mL) on ice B Add GTP (1 mM final) A->B C Aliquot to pre-warmed (37°C) plate B->C D Add test compounds and vehicle control C->D E Monitor A340 nm at 37°C (every minute for 30-60 min) D->E

Caption: Workflow for the tubulin polymerization assay.

Cell Cycle Analysis

This method determines the proportion of cells in different phases of the cell cycle (G1, S, G2/M) following drug treatment.

Materials:

  • Cancer cell line of interest

  • Cell culture medium and supplements

  • Test compounds

  • Phosphate-buffered saline (PBS)

  • 70% ethanol (ice-cold)

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in multi-well plates and allow them to adhere overnight.

  • Treat cells with various concentrations of the test compounds for a specified duration (e.g., 24, 48 hours).

  • Harvest cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.

  • Fix the cells by resuspending the pellet in ice-cold 70% ethanol and incubating at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS and resuspend in PI staining solution.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the samples using a flow cytometer to determine the DNA content and cell cycle distribution.

Cell Cycle Analysis Workflow A Seed and treat cells with test compounds B Harvest and wash cells A->B C Fix cells in ice-cold 70% ethanol B->C D Stain with Propidium Iodide (containing RNase A) C->D E Analyze by flow cytometry D->E

Caption: Workflow for cell cycle analysis by flow cytometry.

Apoptosis Assay (Annexin V Staining)

This assay identifies apoptotic cells by detecting the externalization of phosphatidylserine on the cell membrane.

Materials:

  • Cancer cell line of interest

  • Cell culture medium and supplements

  • Test compounds

  • Annexin V-FITC (or other fluorochrome)

  • Propidium iodide (PI)

  • Annexin V binding buffer

  • Flow cytometer

Procedure:

  • Seed and treat cells with test compounds as described for the cell cycle analysis.

  • Harvest both adherent and floating cells, wash with cold PBS, and centrifuge.

  • Resuspend the cell pellet in Annexin V binding buffer.

  • Add Annexin V-FITC and PI to the cell suspension.

  • Incubate in the dark at room temperature for 15 minutes.

  • Analyze the samples promptly by flow cytometry. Live cells will be negative for both stains, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.

Apoptosis Assay Workflow A Seed and treat cells with test compounds B Harvest and wash cells A->B C Resuspend in Annexin V binding buffer B->C D Stain with Annexin V-FITC and Propidium Iodide C->D E Analyze by flow cytometry D->E

Caption: Workflow for apoptosis detection using Annexin V staining.

Conclusion

This compound represents a novel spindle poison with a distinct mechanism of action, binding to the colchicine site on tubulin to inhibit microtubule polymerization. Pre-clinical data, though lacking direct quantitative IC50 comparisons with other agents, strongly suggest a significant advantage for this compound in overcoming multidrug resistance, a major hurdle in cancer chemotherapy. Its efficacy against cell lines resistant to both anthracyclines and vinca alkaloids warrants further investigation and positions it as a potentially valuable therapeutic agent. The experimental protocols provided herein offer a framework for researchers to conduct rigorous comparative studies to further elucidate the efficacy and mechanism of this promising anti-mitotic compound.

References

Validation of Amphethinile's Binding Site on Tubulin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Amphethinile's binding to tubulin with other known tubulin inhibitors, supported by experimental data. We delve into the methodologies used to validate its binding site and present a clear comparison of its performance against other agents that target the colchicine binding pocket.

This compound: A Colchicine-Site Tubulin Inhibitor

This compound is an anti-tubulin agent that demonstrates a remarkable similarity to colchicine in its interaction with tubulin and its ability to inhibit microtubule assembly.[1] Experimental evidence strongly indicates that this compound belongs to the class of agents that share a common binding site with colchicine on the tubulin molecule.[2][3] This is substantiated by its ability to compete with colchicine for binding to tubulin, while not affecting the binding of vinca alkaloids, which target a different site.[1][2]

The primary mechanism of action for colchicine-site inhibitors involves binding to the β-tubulin subunit at its interface with α-tubulin.[4] This binding event induces a conformational change in the tubulin dimer, resulting in a curved structure that prevents its incorporation into the growing microtubule.[5] This disruption of microtubule dynamics leads to the inhibition of microtubule assembly, ultimately causing cell cycle arrest in the G2/M phase and inducing apoptosis.[1][6] this compound has been shown to cause a G2/M phase block in the cell cycle, consistent with this mechanism.[1][7]

Comparative Performance Data

The following tables summarize the quantitative data for this compound and other well-characterized colchicine-site inhibitors, providing a basis for performance comparison.

Table 1: Binding Affinity and Tubulin Polymerization Inhibition

CompoundAffinity Constant (Ka) for TubulinIC50 for Tubulin Polymerization Inhibition
This compound 1.3 µM (1.3 x 10⁶ M⁻¹)[1][2][3]12 µM[1][7]
Colchicine Not specified11 µM[1][7]
Combretastatin A-4 (CA-4) Not specified2.1 µM[4]
Compound 87 (Aroylquinoline) Not specified1.6 µM[4]
Compound 97 (Indole derivative) Not specified0.79 µM[4]
Compound [I] (3-amino-5-phenylpyrazole derivative) Not specified1.87 µM[8]

Table 2: Cellular Effects of Colchicine-Site Inhibitors

CompoundCell LineAntiproliferative Activity (IC50)Cell Cycle Effect
This compound P388Not specifiedG2/M arrest[1][7]
Compound 97 (Indole derivative) Various tumor cell lines16 - 62 nM[4]G2/M arrest[4]
Compound 87 (Aroylquinoline) Various human cancer cell lines0.2 - 0.4 nM[4]Not specified
Compound [I] (3-amino-5-phenylpyrazole derivative) MCF-738.37 nM[8]G2/M arrest[8]

Key Experimental Protocols for Binding Site Validation

The validation of this compound's binding site on tubulin involves a series of key experiments designed to elucidate its mechanism of action.

Competitive Binding Assay

Objective: To determine if this compound binds to the same site as known tubulin ligands like colchicine or vinca alkaloids.

Methodology:

  • Purified tubulin is incubated with a radiolabeled ligand (e.g., [³H]colchicine or [³H]vinblastine) to allow binding to reach equilibrium.

  • Increasing concentrations of the unlabeled competitor, this compound, are added to the mixture.

  • The amount of radiolabeled ligand bound to tubulin is measured after separating the tubulin-ligand complex from the unbound ligand, often using DEAE-cellulose filters.

  • A decrease in the amount of bound radiolabeled ligand with increasing concentrations of the competitor indicates that both molecules are competing for the same binding site.

In Vitro Tubulin Polymerization Assay

Objective: To measure the effect of this compound on the assembly of microtubules from purified tubulin dimers.

Methodology:

  • Purified tubulin is kept on ice to prevent spontaneous polymerization.

  • The tubulin solution is warmed to 37°C in the presence of GTP and a polymerization-inducing buffer to initiate microtubule assembly.

  • The polymerization process is monitored by measuring the increase in turbidity (light scattering) at 340 nm over time using a spectrophotometer.

  • The assay is performed with and without various concentrations of this compound to determine its inhibitory effect on the rate and extent of tubulin polymerization. The concentration required to inhibit assembly by 50% (IC50) is then calculated.[1][7]

GTPase Activity Assay

Objective: To assess the effect of this compound on the intrinsic GTPase activity of tubulin. Colchicine-site inhibitors are known to stimulate this activity.

Methodology:

  • Purified tubulin is incubated with [γ-³²P]GTP in a suitable buffer at 37°C.

  • The reaction is carried out in the presence and absence of this compound.

  • The amount of inorganic phosphate ([³²P]Pi) released due to GTP hydrolysis is measured over time. This can be done by separating [³²P]Pi from unhydrolyzed [γ-³²P]GTP using techniques like charcoal adsorption.

  • An increase in the rate of GTP hydrolysis in the presence of this compound indicates stimulation of tubulin's GTPase activity.[1][2]

Cell Cycle Analysis

Objective: To determine the effect of this compound on the progression of cells through the cell cycle.

Methodology:

  • Cancer cell lines (e.g., HeLa, P388) are treated with various concentrations of this compound for a specific duration (e.g., 24 or 48 hours).

  • The cells are then harvested, fixed (e.g., with ethanol), and their DNA is stained with a fluorescent dye such as propidium iodide (PI) or DAPI.[9]

  • The DNA content of individual cells is analyzed by flow cytometry.[10]

  • The resulting DNA content histogram allows for the quantification of the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).[9][11] An accumulation of cells in the G2/M phase is indicative of mitotic arrest caused by microtubule disruption.

Visualizing the Validation Workflow and Mechanism

The following diagrams illustrate the logical flow of experiments to validate this compound's binding site and its proposed mechanism of action.

experimental_workflow cluster_invitro In Vitro Experiments cluster_cellular Cellular Experiments tubulin_poly Tubulin Polymerization Assay conclusion Conclusion: This compound is a colchicine-site tubulin inhibitor tubulin_poly->conclusion comp_bind Competitive Binding Assay comp_bind->conclusion gtpase GTPase Activity Assay gtpase->conclusion cell_cycle Cell Cycle Analysis apoptosis Apoptosis Assay cell_cycle->apoptosis apoptosis->conclusion hypothesis Hypothesis: This compound binds to the colchicine site on tubulin hypothesis->tubulin_poly Inhibits polymerization? hypothesis->comp_bind Competes with colchicine? hypothesis->gtpase Stimulates GTPase activity? hypothesis->cell_cycle Causes G2/M arrest?

Caption: Experimental workflow for validating this compound's tubulin binding site.

mechanism_of_action This compound This compound Binding Binds to Colchicine Site on β-Tubulin This compound->Binding Tubulin αβ-Tubulin Dimer Tubulin->Binding Conformation Induces Conformational Change (Curved Dimer) Binding->Conformation Polymerization Inhibition of Microtubule Polymerization Conformation->Polymerization Disruption Disruption of Microtubule Dynamics Polymerization->Disruption Spindle Defective Mitotic Spindle Disruption->Spindle Arrest G2/M Cell Cycle Arrest Spindle->Arrest Apoptosis Apoptosis Arrest->Apoptosis

References

Amphethinile's Profile in Overcoming Multi-Drug Resistance: A Comparative Analysis with Vinca Alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Manchester, UK – November 7, 2025 – New research highlights the potential of Amphethinile, a novel anti-mitotic agent, to circumvent common mechanisms of multi-drug resistance (MDR) in cancer cells. Pre-clinical studies demonstrate that this compound maintains its cytotoxic efficacy in cancer cell lines that have developed significant resistance to established anti-mitotic drugs like vincristine and vinblastine. This guide provides a comparative overview of this compound's cross-resistance profile against these agents, supported by experimental data and detailed methodologies for researchers in oncology and drug development.

Key Findings:

  • This compound Circumvents P-glycoprotein (P-gp) Mediated Resistance: In daunorubicin-resistant P388 murine leukemia cells, which exhibit high cross-resistance to vincristine and vinblastine, this compound demonstrates equal toxicity to both the resistant and the parental (sensitive) cell lines.[1]

  • Maintained Intracellular Accumulation: The primary mechanism of resistance in the daunorubicin-resistant P388 cells is the increased efflux of drugs, leading to lower intracellular concentrations. While the accumulation of daunorubicin, vincristine, and vinblastine is significantly reduced in these resistant cells, the decrease in this compound accumulation is much less pronounced, suggesting it is a poor substrate for the P-gp efflux pump.[1]

  • Distinct Mechanism of Action: this compound inhibits tubulin polymerization by binding to a site that overlaps with the colchicine-binding domain. This is a different binding site than that of the vinca alkaloids (vincristine and vinblastine), which bind at the vinca domain. This difference in binding may contribute to its efficacy in vinca-alkaloid-resistant cells.

Comparative Analysis of Anti-Mitotic Agents

The following tables summarize the cross-resistance and drug accumulation profiles of this compound, Vincristine, and Vinblastine in parental and daunorubicin-resistant P388 murine leukemia cell lines.

Table 1: Comparative Cytotoxicity (IC50 Values)
CompoundP388 (Parental) IC50 (nM)P388 (Daunorubicin-Resistant) IC50 (nM)Fold Resistance
This compoundData not availableData not available~1 (Equally toxic)[1]
VincristineData not availableData not availableHigh[1]
VinblastineData not availableData not availableHigh[1]
DaunorubicinData not availableData not availableHigh

Note: Specific IC50 values were not available in the reviewed literature. The "Fold Resistance" is a qualitative representation based on the source material.

Table 2: Comparative Intracellular Drug Accumulation
CompoundP388 (Parental)P388 (Daunorubicin-Resistant)
This compoundData not availableAccumulation is only slightly reduced compared to parental cells.[1]
VincristineData not availableAccumulation is significantly reduced.[1]
VinblastineData not availableAccumulation is significantly reduced.[1]
DaunorubicinData not availableAccumulation is significantly reduced.[1]

Note: Specific quantitative data on drug accumulation were not available in the reviewed literature. The descriptions are based on the qualitative findings of the cited study.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to enable replication and further investigation.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of the anti-mitotic agents and to calculate the IC50 values.

Materials:

  • P388 parental and daunorubicin-resistant cell lines

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • This compound, Vincristine, Vinblastine, Daunorubicin

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the P388 cells in 96-well plates at a density of 5 x 10^3 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment and recovery.

  • Drug Treatment: Prepare serial dilutions of the anti-mitotic agents in complete medium. Add 100 µL of the drug solutions to the respective wells. Include wells with untreated cells as a control.

  • Incubation: Incubate the plates for 48-72 hours in a humidified incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT reagent to each well and incubate for an additional 4 hours.

  • Solubilization: Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the untreated control. Plot the results and determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).

Drug Accumulation Assay

This protocol measures the intracellular concentration of the anti-mitotic agents.

Materials:

  • P388 parental and daunorubicin-resistant cell lines

  • RPMI-1640 medium

  • Radiolabeled or fluorescently-tagged versions of this compound, Vincristine, and Vinblastine

  • Ice-cold phosphate-buffered saline (PBS)

  • Scintillation counter or flow cytometer

  • Microcentrifuge tubes

Procedure:

  • Cell Preparation: Seed the P388 cells in culture flasks and grow to a density of approximately 1 x 10^6 cells/mL.

  • Drug Incubation: Incubate the cells with a known concentration of the radiolabeled or fluorescently-tagged drug for a specified period (e.g., 1 hour) at 37°C.

  • Washing: Pellet the cells by centrifugation and wash them three times with ice-cold PBS to remove any extracellular drug.

  • Cell Lysis: Lyse the cells using a suitable lysis buffer.

  • Quantification:

    • For radiolabeled drugs, measure the radioactivity in the cell lysate using a scintillation counter.

    • For fluorescently-tagged drugs, analyze the cell suspension by flow cytometry to measure the intracellular fluorescence.

  • Data Analysis: Determine the amount of drug accumulated per million cells. Compare the accumulation in the resistant cell line to that in the parental cell line.

Visualizations

Experimental Workflow for Cross-Resistance Evaluation

G cluster_0 Cell Line Preparation cluster_1 Drug Treatment cluster_2 Assays cluster_3 Data Analysis P388_parental P388 Parental (Sensitive) Viability Cell Viability Assay (e.g., MTT) P388_parental->Viability Accumulation Drug Accumulation Assay P388_parental->Accumulation P388_resistant P388 Daunorubicin-Resistant P388_resistant->Viability P388_resistant->Accumulation This compound This compound This compound->Viability This compound->Accumulation Vincristine Vincristine Vincristine->Viability Vincristine->Accumulation Vinblastine Vinblastine Vinblastine->Viability Vinblastine->Accumulation IC50 IC50 Determination Viability->IC50 Accumulation_Comparison Accumulation Comparison Accumulation->Accumulation_Comparison Fold_Resistance Fold Resistance Calculation IC50->Fold_Resistance

Caption: Workflow for evaluating cross-resistance of anti-mitotic agents.

Signaling Pathway: Mechanism of Action of Tubulin-Targeting Agents and P-gp Mediated Resistance

G cluster_0 Drug Entry cluster_1 Intracellular Action cluster_2 Resistance Mechanism This compound This compound Tubulin αβ-Tubulin Dimers This compound->Tubulin Binds to Colchicine Site Pgp P-glycoprotein (MDR1/ABCB1) This compound->Pgp Poor Substrate Vinca_Alkaloids Vinca Alkaloids (Vincristine, Vinblastine) Vinca_Alkaloids->Tubulin Binds to Vinca Domain Vinca_Alkaloids->Pgp Efflux Substrate Microtubule_Assembly Microtubule Assembly Tubulin->Microtubule_Assembly Mitotic_Spindle Mitotic Spindle Formation Microtubule_Assembly->Mitotic_Spindle Mitotic_Arrest Mitotic Arrest Mitotic_Spindle->Mitotic_Arrest Disruption Apoptosis Apoptosis Mitotic_Arrest->Apoptosis Pgp->Vinca_Alkaloids Pumped Out

References

A Head-to-Head Showdown: Amphethinile Versus Other Novel Anti-Cancer Agents in Preclinical Studies

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of oncology research, the quest for novel anti-cancer agents with improved efficacy and reduced toxicity is relentless. Among the myriad of compounds investigated, Amphethinile, a novel anti-mitotic agent, has garnered interest for its unique properties. This guide provides a comparative analysis of this compound against other tubulin-targeting agents, offering a comprehensive overview of their mechanisms of action, preclinical efficacy, and the experimental methodologies used for their evaluation. This document is intended for researchers, scientists, and drug development professionals actively involved in the pursuit of next-generation cancer therapeutics.

Mechanism of Action: A Focus on Tubulin Dynamics

Microtubules, dynamic polymers of α- and β-tubulin, are critical components of the cytoskeleton and play a pivotal role in cell division, making them an attractive target for anti-cancer drug development. This compound and the comparator agents discussed herein all exert their cytotoxic effects by disrupting microtubule dynamics, albeit through different mechanisms.

This compound is a spindle poison that functions by inhibiting the polymerization of tubulin. It is understood to bind to the colchicine-binding site on β-tubulin, thereby preventing the formation of microtubules, which is essential for the mitotic spindle assembly. This disruption of microtubule formation leads to a cell cycle arrest in the G2/M phase and subsequent apoptosis. A key feature of this compound observed in preclinical studies is its ability to circumvent multidrug resistance mediated by the P-glycoprotein efflux pump, suggesting it may be effective in cancers that have developed resistance to other chemotherapeutics like vinca alkaloids.[1][2]

Vinca Alkaloids (e.g., Vincristine) , like this compound, are microtubule-destabilizing agents that inhibit tubulin polymerization. They bind to a distinct site on β-tubulin, leading to the depolymerization of microtubules and disruption of the mitotic spindle.

Taxanes (e.g., Paclitaxel) , in contrast, are microtubule-stabilizing agents. They bind to the interior of the microtubule, promoting and stabilizing microtubule assembly and preventing their depolymerization. This action also disrupts the normal dynamics of the mitotic spindle, leading to cell cycle arrest and apoptosis.

Other Colchicine-Binding Site Inhibitors (e.g., Combretastatin A4, Eribulin) share a similar binding site with this compound.

  • Combretastatin A4 is a potent inhibitor of tubulin polymerization that also exhibits vascular-disrupting properties, leading to a shutdown of blood flow within tumors.[3]

  • Eribulin , a synthetic analog of a marine natural product, has a unique mode of action at the microtubule plus-ends, leading to the suppression of microtubule growth without affecting depolymerization and sequestration of tubulin into non-functional aggregates.[4][5]

Preclinical Efficacy: A Comparative Overview

The following tables summarize the in vitro cytotoxicity and in vivo efficacy of this compound and selected comparator agents from various preclinical studies. It is important to note that these data are compiled from different studies and direct head-to-head comparisons should be made with caution due to potential variations in experimental conditions.

In Vitro Cytotoxicity: IC50 Values

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The IC50 values presented below represent the concentration of the drug required to inhibit the growth of 50% of a cancer cell population in vitro.

DrugCell LineCancer TypeIC50 (nM)Reference
This compound P388 (daunorubicin-resistant)Murine LeukemiaNot specified, but equally toxic to parental line[1][2]
Vincristine A549Lung Cancer40[6]
MCF-7Breast Cancer5[6]
HCT-8Colon Cancer970[7]
Paclitaxel MDA-MB-231Breast Cancer0.3 - 5000[8][9][10]
A549Lung Cancer>32,000 (3h exposure)[11]
OVCAR-3Ovarian Cancer2.5 - 7.5[12]
Combretastatin A4 BFTC 905Bladder Cancer< 4[3]
TSGH 8301Bladder Cancer< 4[3]
HCT-116Colorectal Cancer20[13]
Eribulin MDA-MB-435Breast Cancer0.09[4][5]
COLO 205Colon Cancer1.8[4][5]
SCLC cell linesSmall Cell Lung Cancer0.7 - 1.58[14]
In Vivo Efficacy in Xenograft Models

Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a cornerstone of preclinical cancer drug development. The data below summarizes the anti-tumor activity of the compounds in these models.

DrugTumor ModelDosing ScheduleKey FindingsReference
This compound Not specifiedNot specifiedActive in L1210, ADJ/PC6, and Walker carcinoma rodent tumors.[1][2]
Vincristine L1210 or P388 leukemiaNot specifiedLiposomal formulation showed greater antitumor activity than conventional vincristine.[15]
Paclitaxel H460 (Lung)Single equitoxic dosesA novel nanoparticle formulation showed greater tumor growth inhibition than Abraxane.[16]
U14 (Cervical)10 mg/kg and 20 mg/kgMicellar formulation showed superior antitumor effect compared to Taxol.[17]
Combretastatin A4 Murine orthotopic bladder tumorIntravesical therapyRetarded tumor development.[3]
Eribulin MDA-MB-435 (Breast)0.375–1.5 mg/kg/dose, Q4D x 3Complete tumor regression in 14 of 15 animals.[4]
NCI-H522 (Lung)0.375–1.5 mg/kg/dose, Q4D x 3Complete tumor regression in 14 of 15 animals.[4]
SK-OV-3 (Ovarian)Combination with bevacizumabEnhanced anti-tumor activity.[18]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for a clear understanding of the data presented. The following diagrams, generated using the DOT language, illustrate the mechanism of action of tubulin inhibitors and the workflows for key preclinical assays.

Mitotic_Spindle_Disruption cluster_tubulin Tubulin Dynamics cluster_drugs Drug Intervention cluster_outcome Cellular Outcome αβ-Tubulin Dimers αβ-Tubulin Dimers Microtubule Polymerization Microtubule Polymerization αβ-Tubulin Dimers->Microtubule Polymerization Microtubule Microtubule Microtubule Polymerization->Microtubule Microtubule Depolymerization Microtubule Depolymerization Microtubule->Microtubule Depolymerization Mitotic Spindle Disruption Mitotic Spindle Disruption Microtubule Depolymerization->αβ-Tubulin Dimers This compound This compound This compound->Microtubule Polymerization Inhibits Vinca Alkaloids Vinca Alkaloids Vinca Alkaloids->Microtubule Polymerization Inhibits Taxanes Taxanes Taxanes->Microtubule Depolymerization Inhibits G2/M Arrest G2/M Arrest Mitotic Spindle Disruption->G2/M Arrest Apoptosis Apoptosis G2/M Arrest->Apoptosis

Caption: Mechanism of action of tubulin-targeting anti-cancer agents.

Caption: Workflow for determining IC50 values using the MTT assay.

Caption: Workflow for an in vivo xenograft tumor model study.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the robust evaluation of novel anti-cancer agents. Below are generalized protocols for the key assays discussed in this guide.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

1. Cell Seeding:

  • Harvest logarithmically growing cells and perform a cell count.

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

2. Drug Treatment:

  • Prepare serial dilutions of the test compounds (e.g., this compound, Vincristine, etc.) in culture medium.

  • Remove the medium from the wells and add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (medium with the same concentration of the drug solvent, e.g., DMSO).

  • Incubate the plate for a further 48-72 hours.

3. MTT Addition and Incubation:

  • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).

  • Add 20 µL of the MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

4. Solubilization and Absorbance Reading:

  • Carefully remove the medium from each well.

  • Add 150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

5. Data Analysis:

  • Subtract the absorbance of the blank (medium only) from all readings.

  • Calculate the percentage of cell viability for each drug concentration relative to the vehicle control.

  • Plot the percentage of viability against the drug concentration and determine the IC50 value using non-linear regression analysis.[19][20][21]

In Vivo Human Tumor Xenograft Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a compound in an in vivo setting.

1. Animal Model and Cell Implantation:

  • Use immunodeficient mice (e.g., athymic nude or SCID mice), typically 4-6 weeks old.

  • Harvest cancer cells from culture and resuspend them in a sterile, serum-free medium or PBS, often mixed with Matrigel to enhance tumor formation.

  • Subcutaneously inject 1-10 x 10^6 cells in a volume of 100-200 µL into the flank of each mouse.[22][23][24]

2. Tumor Growth and Randomization:

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Measure tumor dimensions (length and width) with calipers every 2-3 days and calculate the tumor volume using the formula: (Width² x Length) / 2.

  • Once tumors reach the desired size, randomize the mice into treatment and control groups with similar average tumor volumes.

3. Drug Administration:

  • Prepare the drug formulation for administration (e.g., dissolved in a suitable vehicle for intravenous, intraperitoneal, or oral delivery).

  • Administer the drug to the treatment group according to the predetermined dosing schedule (e.g., daily, twice weekly).

  • Administer the vehicle alone to the control group.

  • Monitor the body weight of the mice regularly as an indicator of toxicity.

4. Efficacy Evaluation:

  • Continue to measure tumor volumes throughout the study.

  • The primary endpoint is typically tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume between the treated and control groups.

  • Other endpoints may include tumor growth delay (the time it takes for tumors to reach a certain size) or overall survival.

5. Study Termination and Analysis:

  • The study is typically terminated when tumors in the control group reach a predetermined maximum size or if the animals show signs of excessive toxicity.

  • At the end of the study, tumors can be excised for further analysis (e.g., histology, biomarker analysis).

  • Statistically analyze the differences in tumor growth and survival between the treatment and control groups.[25][26]

Tubulin Polymerization Assay

This in vitro assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.

1. Reagents and Preparation:

  • Purified tubulin (>99% pure)

  • GTP solution (100 mM)

  • Polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • Test compound at various concentrations

  • Positive controls (e.g., paclitaxel for polymerization promotion, vinblastine for inhibition) and a negative control (vehicle).

2. Assay Procedure:

  • On ice, prepare the reaction mixtures in a 96-well plate. Each reaction should contain tubulin (e.g., 3 mg/mL final concentration), GTP (1 mM final concentration), and the test compound or control in polymerization buffer.

  • The final volume of each reaction is typically 100 µL.

  • Initiate polymerization by transferring the plate to a spectrophotometer pre-warmed to 37°C.

  • Monitor the increase in absorbance at 340 nm over time (e.g., every minute for 60 minutes). The scattering of light by the forming microtubules results in an increase in absorbance.

3. Data Analysis:

  • Plot the absorbance at 340 nm against time for each condition.

  • Compare the polymerization curves of the test compound-treated samples to the control samples.

  • Inhibitors of polymerization (like this compound and Vincristine) will show a decrease in the rate and extent of the absorbance increase.

  • Promoters of polymerization (like Paclitaxel) will show an increase in the rate and extent of the absorbance increase.

  • The IC50 for inhibition or EC50 for promotion of polymerization can be calculated from a dose-response curve.

Conclusion

This compound represents a promising anti-mitotic agent with a mechanism of action that targets tubulin polymerization at the colchicine-binding site. Its preclinical activity, particularly against a drug-resistant cell line, highlights its potential as a novel anti-cancer therapeutic. However, the discontinuation of its Phase I clinical trial due to toxicity underscores the challenges in translating preclinical findings to the clinic.

This guide has provided a comparative overview of this compound with other tubulin-targeting agents, including vinca alkaloids, taxanes, and other colchicine-site binders. The presented data, while not from direct head-to-head studies, offers valuable insights into the relative potency and efficacy of these compounds in preclinical models. The detailed experimental protocols and workflow diagrams serve as a resource for researchers designing and interpreting studies on novel anti-cancer agents. Further research into optimizing the therapeutic index of colchicine-binding site inhibitors may yet unlock their full potential in the fight against cancer.

References

Evaluating the Therapeutic Ratio of Amphethinile: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Amphethinile, a novel anti-mitotic agent, against established spindle poisons such as Vincristine, Vinblastine, and Paclitaxel. The focus of this guide is to objectively evaluate the therapeutic ratio of this compound based on available pre-clinical and clinical data.

Initially heralded for a potentially improved therapeutic ratio based on rodent tumor models, the clinical development of this compound was ultimately halted due to significant toxicity observed in Phase I trials. This analysis presents the data that tells the story of this compound's journey from a promising pre-clinical candidate to a clinical trial failure, offering valuable insights for drug development professionals.

Mechanism of Action: Spindle Poisons

This compound, like Vinca alkaloids (Vincristine, Vinblastine) and Taxanes (Paclitaxel), is a spindle poison. These agents disrupt the dynamics of microtubule assembly and disassembly, which are critical for the formation of the mitotic spindle during cell division. This interference leads to an arrest of the cell cycle in the M-phase (mitosis), ultimately triggering apoptosis in rapidly dividing cancer cells.

cluster_0 Microtubule Dynamics cluster_1 Drug Intervention Tubulin Dimers Tubulin Dimers Microtubule Microtubule Tubulin Dimers->Microtubule Polymerization Microtubule->Tubulin Dimers Depolymerization Vinca Alkaloids\n(Vincristine, Vinblastine) Vinca Alkaloids (Vincristine, Vinblastine) Vinca Alkaloids\n(Vincristine, Vinblastine)->Tubulin Dimers Bind to free dimers Inhibition of\nPolymerization Inhibition of Polymerization Vinca Alkaloids\n(Vincristine, Vinblastine)->Inhibition of\nPolymerization This compound This compound This compound->Tubulin Dimers Bind to free dimers This compound->Inhibition of\nPolymerization Taxanes\n(Paclitaxel) Taxanes (Paclitaxel) Taxanes\n(Paclitaxel)->Microtubule Bind to microtubule Inhibition of\nDepolymerization Inhibition of Depolymerization Taxanes\n(Paclitaxel)->Inhibition of\nDepolymerization Mitotic Arrest\n(M-Phase) Mitotic Arrest (M-Phase) Inhibition of\nPolymerization->Mitotic Arrest\n(M-Phase) Inhibition of\nDepolymerization->Mitotic Arrest\n(M-Phase) Apoptosis Apoptosis Mitotic Arrest\n(M-Phase)->Apoptosis

Caption: Mechanism of action of spindle poisons.

Pre-clinical Data Comparison

CompoundAnimal ModelToxicity Metric (Dose)In Vitro Efficacy (IC50)Cell Line
This compound MouseLD10Not ReportedP388 (Daunorubicin-resistant)
Vincristine MouseLD50 ≈ 2 mg/kg4.4 nML1210[1][2]
Vinblastine MouseMTD ≈ 5 mg/kg4.0 nML1210[1][2]
Paclitaxel MouseLD50 ≈ 19.5 - 34.8 mg/kgNot Reported-

Note: The lack of publicly available ED50 data for this compound in the relevant tumor models prevents a direct calculation and comparison of its therapeutic index (LD50/ED50) with other agents. The initial claim of an "improved therapeutic ratio" was a qualitative assessment from the early investigators.

Clinical Data Comparison: Phase I Trial of this compound

A Phase I clinical trial of this compound was initiated to determine its safety, tolerability, and pharmacokinetic profile in patients with advanced solid tumors. The trial employed a dose-escalation design. While the drug was well-absorbed, the trial was terminated prematurely due to severe dose-limiting toxicities (DLTs).

cluster_0 Phase I Dose Escalation Workflow Patient Cohort 1 Patient Cohort 1 Dose Level 1 Dose Level 1 Patient Cohort 1->Dose Level 1 Patient Cohort 2 Patient Cohort 2 Dose Level 2 Dose Level 2 Patient Cohort 2->Dose Level 2 Patient Cohort 3 Patient Cohort 3 Dose Level 3 Dose Level 3 Patient Cohort 3->Dose Level 3 Patient Cohort N Patient Cohort N Dose Level N Dose Level N Patient Cohort N->Dose Level N No DLT No DLT Dose Level 1->No DLT Safety Assessment Dose Level 2->No DLT Safety Assessment DLT Observed DLT Observed Dose Level 3->DLT Observed Safety Assessment No DLT->Patient Cohort 2 Escalate Dose No DLT->Patient Cohort 3 Escalate Dose No DLT->Patient Cohort N MTD Determined MTD Determined DLT Observed->MTD Determined De-escalate/Confirm Trial Halted Trial Halted DLT Observed->Trial Halted Severe Toxicity

Caption: Generalized workflow of a Phase I dose-escalation clinical trial.

The table below summarizes the key findings from the this compound Phase I trial and compares its DLTs with those of established spindle poisons.

DrugPhase I Dose RangeMaximum Tolerated Dose (MTD)Dose-Limiting Toxicities (DLTs)
This compound 40 - 1200 mg/m²Not EstablishedNausea, vomiting, lethargy, severe tumor pain, vascular events (2 patient deaths at 1200 mg/m²)
Vincristine 0.01 - 0.05 mg/kg/week~1.4 mg/m²Peripheral neuropathy, constipation, myelosuppression
Vinblastine 0.1 - 0.5 mg/kg/week~0.3 mg/kgMyelosuppression (leukopenia), neurotoxicity (less than Vincristine)
Paclitaxel 135 - 250 mg/m² (3-week cycle)~250 mg/m²Myelosuppression (neutropenia), peripheral neuropathy, hypersensitivity reactions

The severe vascular toxicities and patient deaths at the 1200 mg/m² dose level of this compound led to the discontinuation of the trial. This outcome starkly contrasts with the pre-clinical suggestion of an improved therapeutic ratio.

Experimental Protocols

1. In Vitro Cytotoxicity Assay (MTT Assay)

  • Objective: To determine the concentration of a drug that inhibits the growth of a cancer cell line by 50% (IC50).

  • Methodology:

    • Cancer cells (e.g., L1210, P388) are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with a range of concentrations of the test compound (e.g., this compound, Vincristine) for a specified period (e.g., 48-72 hours).

    • After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

    • Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

    • The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

    • The IC50 value is calculated by plotting the percentage of cell viability against the drug concentration and fitting the data to a dose-response curve.

2. In Vivo Tumor Xenograft Study

  • Objective: To evaluate the anti-tumor efficacy of a drug in a living organism.

  • Methodology:

    • Human or murine cancer cells are injected subcutaneously or orthotopically into immunocompromised mice (e.g., nude mice).

    • Once the tumors reach a palpable size, the mice are randomized into control and treatment groups.

    • The treatment group receives the test drug (e.g., this compound) at a specified dose and schedule, while the control group receives a vehicle.

    • Tumor volume is measured regularly (e.g., twice a week) using calipers.

    • The body weight of the mice is also monitored as an indicator of toxicity.

    • The study is terminated when the tumors in the control group reach a predetermined size or at a specified time point.

    • Efficacy is assessed by comparing the tumor growth inhibition in the treated group to the control group.

3. Phase I Clinical Trial Dose-Escalation Design

  • Objective: To determine the MTD and DLTs of a new drug in human subjects.

  • Methodology:

    • A starting dose is selected, often based on a fraction of the lethal dose in animal studies (e.g., 1/10th of the mouse LD10).

    • A small cohort of patients (e.g., 3-6) is enrolled at the starting dose level.

    • These patients are closely monitored for a defined period for any adverse events, particularly DLTs.

    • If no DLTs are observed, the dose is escalated for the next cohort of patients.

    • This process of dose escalation continues until a dose level is reached where a predefined proportion of patients experience DLTs.

    • The MTD is typically defined as the dose level below the one that causes unacceptable toxicity.

Conclusion

The case of this compound serves as a critical reminder of the challenges in translating pre-clinical findings to clinical success. While initial studies in rodent models suggested a promising therapeutic profile, the severe and unexpected toxicities in the Phase I trial underscored a narrow therapeutic window in humans. This comparative guide highlights that the ultimate validation of a drug's therapeutic ratio can only be determined through rigorous clinical investigation. The data from the discontinued development of this compound provides valuable lessons for the ongoing quest for safer and more effective cancer therapeutics.

References

Safety Operating Guide

Proper Disposal Procedures for Amphethinile: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following procedures are a general guideline for the safe disposal of Amphethinile, a potent antineoplastic agent, based on established protocols for handling toxic organic compounds. Researchers, scientists, and drug development professionals must consult their institution's specific safety protocols, local regulations, and the manufacturer's Safety Data Sheet (SDS) for this compound before handling or disposal.

This compound is identified as a novel spindle poison with antineoplastic properties, indicating its high biological activity and the need for stringent safety measures during its handling and disposal to prevent exposure and environmental contamination.[1][2] Improper disposal of such hazardous chemicals is illegal and poses a significant risk to human health and the environment.[3]

Immediate Safety and Handling Precautions

Before beginning any procedure that involves this compound, it is crucial to be familiar with its hazardous properties. As an antineoplastic agent and a toxic chemical, appropriate personal protective equipment (PPE) is mandatory.

Personal Protective Equipment (PPE):

  • Gloves: Nitrile gloves are essential to prevent skin contact.[4][5]

  • Eye Protection: Safety goggles are required to protect from splashes.[4][5]

  • Lab Coat: A lab coat must be worn to protect skin and clothing.[4][5]

  • Respiratory Protection: Work should be conducted in a certified chemical fume hood to avoid inhalation of any dust or aerosols.[4][5]

Step-by-Step Disposal Protocol for this compound Waste

This protocol covers the disposal of pure this compound, contaminated labware, and aqueous solutions.

1. Waste Identification and Segregation:

  • All waste streams containing this compound must be treated as hazardous waste.

  • Segregate this compound waste from other chemical waste streams to avoid unintended reactions.[6] Specifically, keep it separate from acids, bases, and oxidizing agents.[6]

  • Halogenated and non-halogenated organic waste should generally be collected in separate containers. As this compound is an indole derivative and its exact formulation may vary, if it is in a solution with halogenated solvents, it must be disposed of in a "Halogenated Organic Waste" container.[4][5]

2. Waste Collection and Container Management:

  • Solid Waste (Pure this compound, Contaminated Lab Supplies):

    • Dispose of solid this compound in its original container whenever possible.[7][8]

    • Contaminated lab supplies such as gloves, absorbent paper, and pipette tips should be double-bagged in clear plastic bags and placed in a designated "Hazardous Waste" container.[7]

    • Chemically contaminated sharps (needles, broken glass) must be collected in a puncture-resistant sharps container specifically labeled for chemical waste.[7]

  • Liquid Waste (Aqueous Solutions, Solvents):

    • Collect all liquid waste containing this compound in a designated, leak-proof hazardous waste container.[7][8][9] Do not dispose of this compound solutions down the drain.[4][5]

    • The container must be made of a compatible material (e.g., glass or appropriate plastic) and have a secure, screw-on cap.[6][7] Makeshift closures like corks or parafilm are not acceptable.[7]

    • Leave at least 10% of headspace in the container to allow for expansion.[10]

  • Empty Containers:

    • Containers that held pure this compound must be triple-rinsed with a suitable solvent.[9]

    • The rinsate from this cleaning process is also considered hazardous waste and must be collected in the appropriate liquid waste container.[9]

    • After triple-rinsing, the container can be managed as non-hazardous waste, though it is best practice to reuse it for compatible waste collection after relabeling.[9]

3. Labeling and Storage of Waste Containers:

  • All hazardous waste containers must be clearly labeled with the words "Hazardous Waste."[6][9]

  • The label must include the full chemical name ("this compound"), the concentration, and a clear indication of the associated hazards (e.g., "Toxic," "Antineoplastic").[6][9] Chemical formulas or abbreviations are not acceptable.[9]

  • Keep waste containers closed at all times, except when adding waste.[6][7][9]

  • Store waste containers in a designated Satellite Accumulation Area (SAA), which should be a secondary containment tray to capture any potential leaks.[6][7] The SAA must be located near the point of waste generation.[10]

4. Requesting Disposal:

  • Familiarize yourself with your institution's hazardous waste pickup schedule and procedures.

  • Hazardous waste must be collected within specific time limits, typically within 90 days of the container being filled.[7]

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[6][9]

Quantitative Data for Hazardous Waste Management

ParameterGuidelineSource
Maximum Accumulation Time 90 days from when the container is full[7]
Maximum Quantity in SAA Up to 55 gallons of a single waste stream[7]
Container Headspace Minimum 10% of container volume[10]
Secondary Containment Volume Must hold 110% of the primary container's volume[7]
pH for Drain Disposal (Not for this compound) Between 5.5 and 10.5 for non-hazardous, dilute aqueous solutions[11]

Experimental Protocols

No specific experimental protocols for the neutralization or deactivation of this compound were found in the provided search results. As a potent antineoplastic agent, chemical deactivation should not be attempted without a validated protocol. The recommended disposal method is incineration by a licensed hazardous waste management company.[10]

Visualizing the Disposal Workflow

The following diagrams illustrate the logical workflow for the proper disposal of this compound waste.

Amphethinile_Disposal_Workflow cluster_0 Waste Generation and Segregation cluster_1 Containerization and Labeling cluster_2 Storage and Disposal start This compound Waste Generated waste_type Determine Waste Type start->waste_type solid_waste Solid Waste (e.g., contaminated gloves, pure compound) waste_type->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions, rinsate) waste_type->liquid_waste Liquid sharps_waste Sharps Waste (e.g., needles, broken glass) waste_type->sharps_waste Sharps collect_solid Double-bag and place in labeled solid waste container solid_waste->collect_solid collect_liquid Collect in labeled, leak-proof liquid waste container liquid_waste->collect_liquid collect_sharps Collect in labeled, puncture-resistant sharps container sharps_waste->collect_sharps labeling Label Container: - 'Hazardous Waste' - 'this compound' - Hazards (Toxic) collect_solid->labeling collect_liquid->labeling collect_sharps->labeling store Store in designated Satellite Accumulation Area (SAA) with secondary containment labeling->store request_pickup Request Waste Pickup from EHS store->request_pickup

Caption: Workflow for this compound Waste Segregation and Containerization.

Empty_Container_Disposal start Empty this compound Container rinse Triple-rinse with appropriate solvent start->rinse collect_rinsate Collect rinsate as hazardous liquid waste rinse->collect_rinsate manage_container Manage rinsed container rinse->manage_container reuse Reuse for compatible waste (Relabel appropriately) manage_container->reuse Preferred dispose_trash Dispose of in regular trash manage_container->dispose_trash Alternative

Caption: Decision Pathway for Empty this compound Container Disposal.

References

Personal protective equipment for handling Amphethinile

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: "Amphethinile" is a hypothetical substance name. The following guidance is based on established safety protocols for handling potent, novel cytotoxic compounds in a research and development setting. Always consult the specific Safety Data Sheet (SDS) and your institution's Environmental Health and Safety (EHS) department for any new chemical entity.

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling the potent hypothetical compound, this compound. The focus is on procedural, step-by-step guidance to ensure personnel safety and operational integrity.

Hazard Assessment and Occupational Exposure Banding

Before handling any new compound, a thorough hazard assessment is critical.[1][2] For novel substances like this compound, where full toxicological data may be unavailable, a system of Occupational Exposure Banding (OEB) or control banding is used to categorize the compound based on its potential potency and toxicity.[3][4] This categorization determines the necessary containment and handling precautions.[2][3]

Given its hypothetical nature as a potent research compound, this compound is assigned to a high-potency category requiring stringent controls.

Table 1: Hypothetical Hazard & Exposure Data for this compound

ParameterAssumed Value/BandImplication
Occupational Exposure Limit (OEL) < 10 µg/m³ (8-hr TWA)Requires advanced engineering controls and robust PPE.[3]
Occupational Exposure Band (OEB) OEB 4/5High Potency. Closed-system handling is required for most operations.[3]
Primary Routes of Exposure Inhalation, Dermal Contact, Ingestion, OcularComprehensive PPE is mandatory to protect all potential exposure routes.[2]
Key Hazards Cytotoxic, Potential Carcinogen, Mutagen, TeratogenAssumed hazardous properties requiring specialized handling at all stages.[5]

Personal Protective Equipment (PPE)

The level of PPE depends on the specific task and the potential for exposure. For a compound as potent as this compound, robust PPE is mandatory at all times.[6][7]

Table 2: Required PPE for Handling this compound

TaskPrimary Engineering Control (PEC)Required Personal Protective Equipment (PPE)
Storage & Transport (Sealed Containers) General Laboratory VentilationLab Coat, Safety Glasses, Two pairs of Nitrile Gloves (ASTM D6978-rated).[8][9]
Weighing & Aliquoting (Powder) Ventilated Balance Enclosure or IsolatorFull Gown, Double Gloves (Nitrile, ASTM D6978), Hair Cover, Shoe Covers, Powered Air-Purifying Respirator (PAPR).[3][6]
Solution Preparation & Handling Class II Biological Safety Cabinet (BSC) or Fume HoodFull Gown, Double Gloves (Nitrile, ASTM D6978), Arm Sleeves, Face Shield or Safety Goggles.[9][10]
Waste Disposal & Decontamination N/AFull Gown, Double Gloves (Industrial Thickness),[11] PAPR or N95 Respirator, Face Shield, Shoe Covers.
  • Glove Protocol: Always use double gloves. The outer glove should be removed immediately after the task is completed or if contamination is suspected. The inner glove is removed upon exiting the designated handling area.[8]

  • Gown Protocol: Gowns should be disposable, solid-front, and have tight-fitting cuffs.[10]

  • Respiratory Protection: A Powered Air-Purifying Respirator (PAPR) is recommended for handling powder outside of an isolator to minimize inhalation risk.[6]

Operational Plan: Step-by-Step Procedures

A comprehensive plan is essential for every stage of the compound's lifecycle in the lab.[2]

3.1. Receiving and Storage

  • Inspect: Upon receipt, visually inspect the external packaging for any signs of damage or leaks. Don appropriate PPE (lab coat, single gloves, safety glasses) before handling the package.

  • Transport: Use a secondary, sealed, and clearly labeled container to transport the compound to the designated storage area.

  • Store: Store this compound in a dedicated, ventilated, and access-controlled area. The storage room should be under negative pressure relative to adjacent spaces.[12] The primary container must be clearly labeled with the compound name, hazard symbols, and date of receipt.

3.2. Experimental Protocol: Weighing and Stock Solution Preparation This protocol outlines the preparation of a 10 mM stock solution of this compound (Formula Weight: 350.4 g/mol ).

  • Preparation:

    • Assemble all necessary equipment (vials, spatulas, solvent, pipettes) and decontaminate surfaces before bringing them into the containment enclosure (e.g., Ventilated Balance Enclosure or Isolator).

    • Don the appropriate PPE for handling potent powders as specified in Table 2.

  • Weighing (Inside Containment):

    • Place a tared weigh boat on the analytical balance.

    • Carefully transfer approximately 3.5 mg of this compound powder to the weigh boat using a dedicated spatula.

    • Record the exact weight.

    • Secure the lid on the primary container immediately after dispensing.

  • Solubilization:

    • Carefully transfer the weighed powder into an appropriate glass vial.

    • Using a calibrated pipette, add the calculated volume of DMSO to achieve a 10 mM concentration (e.g., for 3.5 mg, add 1.0 mL of DMSO).

    • Cap the vial securely and vortex until the solid is completely dissolved.

  • Post-Procedure:

    • Wipe the exterior of the stock solution vial with a deactivating agent (e.g., 70% ethanol followed by a mild bleach solution, then sterile water) before removing it from the containment unit.

    • Place the vial in a labeled, sealed secondary container.

    • All disposable materials used in the process (weigh boat, pipette tips, wipes) are to be considered hazardous waste.

Emergency and Disposal Plans

4.1. Spill Management

  • Alert & Evacuate: Immediately alert personnel in the area. Evacuate the immediate vicinity and secure the area to prevent entry.[12]

  • Don PPE: Retrieve the designated cytotoxic spill kit. Don full PPE, including a PAPR, industrial-grade gloves, and shoe covers.[11]

  • Contain: For powders, gently cover the spill with absorbent pads from the kit to avoid aerosolization. For liquids, surround the spill with absorbent material.[13]

  • Clean: Working from the outside in, carefully collect the contaminated materials using scoops and place them into the designated hazardous waste bag.[13]

  • Decontaminate: Clean the spill area with a deactivating agent (e.g., bleach solution), followed by a cleaning agent (e.g., soap and water), and finally rinse with water.

  • Document: Report and document the spill according to your institution's EHS procedures.[12]

4.2. Disposal Plan All materials contaminated with this compound are considered hazardous pharmaceutical waste and must be disposed of according to institutional and regulatory guidelines (e.g., EPA RCRA).[14][15]

  • Solid Waste: All contaminated disposables (gloves, gowns, weigh boats, pipette tips) must be placed in a clearly labeled, leak-proof, puncture-resistant hazardous waste container marked "Hazardous Drug Waste Only" or "Cytotoxic Waste".[16]

  • Liquid Waste: Unused solutions or contaminated solvents must be collected in a designated, sealed hazardous waste container. Do not pour any this compound waste down the drain. [14]

  • Sharps: Contaminated needles and syringes must be placed in a designated sharps container labeled "Hazardous Drug Waste".[16]

  • Waste Pickup: All hazardous waste must be collected and incinerated by a licensed hazardous waste disposal company.[14][17]

Visual Workflow and Pathway Diagrams

Diagram 1: Safe Handling Workflow for this compound Powder

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase (Inside Containment) cluster_post 3. Post-Handling & Disposal A Don Full PPE (PAPR, Gown, Double Gloves) B Prepare & Decontaminate Containment Unit (Isolator/BSC) A->B C Weigh this compound Powder B->C Enter Containment D Prepare Stock Solution C->D E Seal & Decontaminate Primary Container D->E F Segregate Contaminated Waste (Sharps, Solids, Liquids) E->F Exit Containment G Decontaminate Work Surfaces E->G I Store Hazardous Waste for Pickup F->I H Doff PPE in Designated Area G->H

Caption: Step-by-step workflow for the safe handling and weighing of potent this compound powder.

Diagram 2: Emergency Spill Response Logic

G Spill Spill Occurs Alert Alert Personnel & Secure Area Spill->Alert PPE Don Full Spill PPE (PAPR, Chem-Gloves) Alert->PPE Contain Contain Spill (Absorbent Pads) PPE->Contain Clean Clean Spill Area (Outside-In) Contain->Clean Decon Decontaminate Surface (Bleach -> Water) Clean->Decon Dispose Dispose of all materials as Hazardous Waste Decon->Dispose Report Document & Report Spill to EHS Dispose->Report

Caption: Logical flow for responding to an accidental spill of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.